molecular formula C15H13BrO2 B8424595 Methyl 4-bromomethyl-2-phenylbenzoate

Methyl 4-bromomethyl-2-phenylbenzoate

Cat. No.: B8424595
M. Wt: 305.17 g/mol
InChI Key: QTKFZQUZEQSMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromomethyl-2-phenylbenzoate is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

methyl 4-(bromomethyl)-2-phenylbenzoate

InChI

InChI=1S/C15H13BrO2/c1-18-15(17)13-8-7-11(10-16)9-14(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

QTKFZQUZEQSMTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CBr)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a biphenyl derivative of significant interest in the field of medicinal chemistry and organic synthesis. Its structural features, particularly the reactive bromomethyl group, make it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug development. This compound is a key intermediate in the synthesis of Telmisartan, a widely used antihypertensive drug.[1][2][3]

Physicochemical Properties

Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a white to light yellow crystalline powder at room temperature.[4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 114772-38-2[4][5]
Molecular Formula C₁₅H₁₃BrO₂[5]
Molecular Weight 305.17 g/mol [5]
Appearance White to Light yellow powder to crystal[4]
Melting Point 52.0 to 57.0 °C[4]
Solubility Soluble in chloroform and methanol[6]

Synthesis

The synthesis of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is typically achieved through a two-step process, starting from commercially available precursors. The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Benzylic Bromination A Methyl 2-bromobenzoate C Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate A->C B 4-Methylphenylboronic acid B->C D Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate F Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate D->F E N-Bromosuccinimide (NBS) E->F

Caption: Synthetic workflow for Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.

Step 1: Synthesis of Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate

The precursor, Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate, is synthesized via a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.

Experimental Protocol:

  • To a solution of methyl 2-bromobenzoate (1 equivalent) and 4-methylphenylboronic acid (1.1 equivalents) in a suitable solvent such as toluene or 1,4-dioxane, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).

  • Add an aqueous solution of a base, typically 2M sodium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.

Step 2: Synthesis of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

The target compound is obtained through the radical bromination of the methyl group of the precursor. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Experimental Protocol:

  • Dissolve Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (1 equivalent) in a non-polar solvent such as carbon tetrachloride.[4]

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, for example, azo(bisisobutyronitrile) (AIBN) (0.05 equivalents).[4]

  • Heat the mixture to reflux (around 77 °C for carbon tetrachloride) and irradiate with a light source (e.g., a sunlamp) to initiate the reaction.

  • Continue refluxing for 4 hours or until TLC analysis indicates the consumption of the starting material.[4]

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v), to afford pure Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate as a solid.[4]

Spectroscopic Data

The structure of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate can be confirmed by various spectroscopic techniques.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a singlet for the methyl ester protons at approximately 3.65 ppm and a singlet for the benzylic protons of the bromomethyl group at around 4.55 ppm.[4] The aromatic region, typically between 7.25 and 7.85 ppm, shows a complex multiplet pattern corresponding to the eight aromatic protons.[4]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 168 ppm), the carbons of the two aromatic rings (in the 125-145 ppm region), the methyl ester carbon (around 52 ppm), and the benzylic carbon of the bromomethyl group (around 33 ppm).

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (305.17 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Reactivity and Applications in Drug Development

The primary utility of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate stems from the reactivity of the benzylic bromide. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions.

Role in the Synthesis of Telmisartan

A prominent application of this compound is as a key building block in the synthesis of Telmisartan, an angiotensin II receptor antagonist.[7][8] In this synthesis, the bromomethyl group undergoes a nucleophilic substitution reaction with the benzimidazole nitrogen of the Telmisartan precursor.

TelmisartanSynthesis cluster_hydrolysis Final Step A Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate C Telmisartan Ester Intermediate A->C Alkylation (SN2) B Benzimidazole Precursor (Nucleophile) B->C Base (e.g., K2CO3) D Telmisartan Ester Intermediate E Telmisartan D->E Hydrolysis

Sources

Technical Monograph: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and handling of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (commonly referred to as the Telmisartan Intermediate).

Editorial Note on Nomenclature: The query "Methyl 4-bromomethyl-2-phenylbenzoate" is treated here as a synonym for Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS 114772-38-2). In organic nomenclature, "Methyl 2-(4-bromomethylphenyl)benzoate" describes the same structure: a benzoate core with a phenyl group at position 2, which in turn bears a bromomethyl group at its position 4 (the 4' position of the biphenyl system). This distinction is critical for researchers to avoid confusion with the structural isomer Methyl 4-(bromomethyl)biphenyl-2-carboxylate (where the bromine is on the benzoate ring).

Physicochemical Profiling, Synthetic Pathways, and Handling Protocols

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound is a critical benzylic bromide intermediate used primarily in the synthesis of Angiotensin II receptor antagonists (e.g., Telmisartan). Its reactivity is defined by the electrophilic benzylic carbon, making it susceptible to nucleophilic substitution but also hydrolysis.

AttributeDetail
IUPAC Name Methyl 4'-(bromomethyl)biphenyl-2-carboxylate
Common Synonyms Methyl 2-[4-(bromomethyl)phenyl]benzoate; Telmisartan Bromide Intermediate
CAS Registry Number 114772-38-2
Molecular Formula C₁₅H₁₃BrO₂
Molecular Weight 305.17 g/mol
SMILES COC(=O)C1=CC=CC=C1C2=CC=C(CBr)C=C2
Structure Class Biphenyl; Benzylic Bromide; Methyl Ester
Structural Disambiguation (Isomer Check)

The following diagram clarifies the specific isomer discussed in this guide versus potential naming confusions.

IsomerCheck cluster_0 Target Molecule (CAS 114772-38-2) cluster_1 Rare Isomer (Potential Confusion) Target Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (Bromine on Distal Ring) Isomer Methyl 4-(bromomethyl)biphenyl-2-carboxylate (Bromine on Benzoate Ring) Input User Query: 'this compound' Input->Target Standard Industrial Interpretation (Telmisartan Intermediate) Input->Isomer Strict IUPAC Interpretation (Rare)

Figure 1: Structural disambiguation ensuring the correct regioisomer is identified for drug development applications.

Physicochemical Properties[3][6][8][9][10][11][12]

The physical properties below are aggregated from validated certificates of analysis (CoA) and safety data sheets (SDS).

Quantitative Data Table
PropertyValue / RangeConditionsRelevance
Physical State Solid (Crystalline Powder)20°C, 1 atmHandling logistics
Color Off-white to Light Yellow-Yellowing indicates degradation (Br release)
Melting Point 52.0 – 57.0 °C RecrystallizedPurity indicator; lower MP suggests dibromo impurity
Boiling Point 412.8 °C760 mmHg (Predicted)High BP; not distillable without decomposition
Density 1.37 – 1.40 g/cm³20°CProcess engineering calculations
Flash Point 203.5 ± 26.8 °C-Safety/Flammability classification
Solubility (Organic) SolubleToluene, DMF, THF, EtOAcReaction solvents
Solubility (Water) Insoluble-Hydrolysis risk at interface
LogP 4.6-Lipophilicity; workup partitioning
Stability Profile
  • Moisture Sensitivity: High. The ester is relatively stable, but the benzylic bromide is prone to hydrolysis to the corresponding alcohol (Methyl 4'-(hydroxymethyl)biphenyl-2-carboxylate).

  • Thermal Instability: Avoid prolonged heating above 60°C during drying, as this can accelerate elimination or dimerization.

Synthetic Pathway & Impurity Control

The industrial standard for synthesis involves radical bromination. Understanding this mechanism is vital for controlling the "Dibromo" impurity, which is difficult to remove.

Mechanism of Action: Radical Bromination

Synthesis SM Starting Material Methyl 4'-methylbiphenyl-2-carboxylate Intermediate Benzylic Radical Species SM->Intermediate Initiation & H-Abstraction Reagents NBS (1.05 eq) + AIBN/BPO (Cat.) Solvent: Chlorobenzene or CCl4 Reagents->Intermediate Product Product (Mono-bromo) Methyl 4'-(bromomethyl)biphenyl-2-carboxylate Intermediate->Product Propagation Impurity Impurity (Di-bromo) Methyl 4'-(dibromomethyl)biphenyl-2-carboxylate Product->Impurity Over-Bromination (If excess NBS or long reaction time)

Figure 2: Radical bromination pathway highlighting the critical risk of over-bromination.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Context: Removing the unreacted methyl precursor and trace succinimide byproducts.

  • Dissolution: Charge crude solid (10 g) into Cyclohexane/Ethyl Acetate (9:1 v/v) (approx. 50 mL). Heat to 60°C until fully dissolved.

    • Note: Avoid refluxing for >1 hour to prevent thermal degradation.

  • Filtration: Filter hot (if necessary) to remove insoluble succinimide residues.

  • Crystallization: Cool slowly to Room Temperature (25°C) over 2 hours, then chill to 0-5°C for 1 hour.

  • Isolation: Filter the off-white crystals. Wash with cold cyclohexane (10 mL).

  • Drying: Vacuum dry at <40°C . Warning: Higher temperatures cause the crystal lattice to collapse or the product to melt/degrade.

Protocol B: Quality Control (HPLC Method)

Context: Validating purity >98% and ensuring Dibromo impurity <0.5%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) Gradient (60:40 to 90:10 over 20 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Order:

    • Methyl 4'-methylbiphenyl-2-carboxylate (Precursor)

    • Target: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

    • Methyl 4'-(dibromomethyl)biphenyl-2-carboxylate (Late eluting, lipophilic).

Handling, Safety & Storage

Hazard Identification (GHS)[2][7][9]
  • Signal Word: WARNING / DANGER (depending on purity/form).

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.

  • Lachrymator: As a benzylic bromide, this compound acts as a tear gas agent.[6] Handle only in a functioning fume hood.

Storage Requirements[8][10][12][15][16][17]
  • Temperature: Store at 2-8°C (Refrigerated). Long-term storage at -20°C is preferred.

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent hydrolysis.

  • Container: Amber glass (protect from light) with Teflon-lined caps.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11012181, Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. Retrieved from [Link]

Sources

Structural Analysis: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

[1][2][3][4][5]

Executive Summary & Significance

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS: 114772-38-2 ) serves as the electrophilic "anchor" in the synthesis of sartans.[1] Its structural value lies in the biphenyl scaffold —which provides the necessary lipophilic bulk for receptor binding—and the benzylic bromide , a highly reactive handle for N-alkylation of imidazole or tetrazole heterocycles.[1]

Key Technical Specifications:

  • IUPAC Name: Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate[1][2][3]

  • Molecular Formula: C₁₅H₁₃BrO₂[1]

  • Molecular Weight: 305.17 g/mol [1][3]

  • Appearance: Off-white to pale yellow crystalline powder.[1]

  • Lachrymator Warning: The benzylic bromide moiety makes this compound a potent eye and respiratory irritant; handling requires strict containment.[1]

Structural Disambiguation & Nomenclature

In industrial contexts, the naming of biphenyl derivatives often leads to regio-isomeric confusion. It is vital to distinguish the target compound from its isomers to ensure supply chain integrity.[1]

Common NameChemical Structure ContextStatus
Methyl 4'-(bromomethyl)biphenyl-2-carboxylate Target. Br is on the distal phenyl ring (position 4').[1] Ester is on the proximal ring (position 2).[1]Active Intermediate
Methyl 4-(bromomethyl)biphenyl-2-carboxylateRegioisomer. Br is on the proximal benzoate ring (position 4).[1]Impurity / Byproduct
Methyl 2-[4-(bromomethyl)phenyl]benzoateAlternative name for the Target . Emphasizes the benzoic acid core.[1]Synonym

Structural Logic: The molecule consists of two phenyl rings twisted relative to each other to minimize steric repulsion between the ester group at position 2 and the ortho-hydrogens of the adjacent ring.[1] This dihedral twist (typically 60–90° in solution) prevents planar conjugation, isolating the electronic systems of the two rings to some degree, which influences the NMR chemical shifts.[1]

Spectroscopic Characterization (The Core)
3.1. Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the primary tool for confirming the success of the bromination reaction (conversion of Ar-CH₃ to Ar-CH₂Br).[1]

  • Solvent: CDCl₃ (Chloroform-d)[1]

  • Frequency: 400 MHz standard[1][4]

Signal (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
3.65 Singlet (s)3H–OCH₃Methyl ester protons.[1] Distinctly upfield from the bromide.
4.55 Singlet (s)2H–CH₂BrCritical Quality Attribute. The benzylic methylene.[1] A shift from ~2.4 ppm (starting material –CH₃) to 4.55 ppm confirms bromination.[1]
7.25 – 7.50 Multiplet (m)5HAr-HOverlapping signals from the phenyl ring and positions 3,5 of the benzoate.[1]
7.55 Triplet/Multiplet1HAr-H (Pos 5/6)Para/Meta to ester.[1]
7.85 Doublet (d)1HAr-H (Pos 3)Ortho to the ester carbonyl; deshielded by the anisotropic effect of the C=O.[1]
3.2. Mass Spectrometry (MS)
  • Ionization: ESI+ or EI

  • Isotopic Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a distinctive 1:1 doublet for the molecular ion and any fragment containing the bromine atom.[1]

    • [M]+: 304 and 306 m/z (approx equal intensity).[1]

    • Fragment [M – OMe]+: Loss of methoxy group (31 Da).[1]

    • Fragment [M – Br]+: 225 m/z (Base peak in many conditions), representing the stable biphenyl-methyl carbocation.[1]

3.3. Infrared Spectroscopy (FT-IR)
  • 1720–1730 cm⁻¹: Strong C=O stretching (Ester).[1]

  • ~1270 cm⁻¹: C–O stretch.

  • 600–700 cm⁻¹: C–Br stretching vibration (often weak but diagnostic).[1]

Synthesis & Reaction Pathway

The synthesis typically involves the Wohl-Ziegler bromination of Methyl 4'-methylbiphenyl-2-carboxylate using N-Bromosuccinimide (NBS).[1] This is a radical substitution reaction requiring an initiator (AIBN or Benzoyl Peroxide).[1]

Reaction Diagram (Graphviz)

SynthesisPathwayStartMethyl 4'-methylbiphenyl-2-carboxylate(Precursor)IntermediateRadical Intermediate(Benzylic Radical)Start->Intermediate Initiation/PropagationReagentsNBS (1.05 eq)AIBN (Cat.)CCl4 or ChlorobenzeneRefluxReagents->IntermediateProductMethyl 4'-(bromomethyl)biphenyl-2-carboxylate(Target)Intermediate->Product Br TransferImpurityDibromo Impurity(Over-bromination)Product->Impurity Excess NBSLong Reaction Time

Figure 1: Radical bromination pathway showing the critical risk of over-bromination.

Process Criticality:

  • Stoichiometry: NBS must be carefully controlled (1.02 – 1.05 eq). Excess leads to the dibromomethyl impurity, which is extremely difficult to separate by crystallization due to similar solubility profiles.[1]

  • Temperature: Reflux is required to sustain the radical chain reaction.[1]

Impurity Profiling & Quality Control

In drug development, controlling the "Dibromo" and "Des-bromo" impurities is mandatory.[1]

Impurity NameStructureOriginDetection (HPLC)
SM (Starting Material) Methyl 4'-methyl...[1]Incomplete reactionRT < Product
Dibromo Impurity Methyl 4'-(dibromo methyl)...[1]Over-reaction (Excess NBS)RT > Product (More lipophilic)
Hydrolysis Product 4'-(bromomethyl)biphenyl-2-carboxylic acidMoisture ingress (Ester hydrolysis)RT < SM (Acidic shift)
HPLC Protocol (Standard Method)
  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Biphenyl absorption max).[1]

  • Flow Rate: 1.0 mL/min.[1]

Reactivity & Stability Profile
  • Alkylation Potential (SN2): The benzylic bromide is highly susceptible to nucleophilic attack.[1] In the presence of weak bases (K₂CO₃), it alkylates nitrogen heterocycles (imidazoles) rapidly.[1]

  • Hydrolysis Sensitivity: The methyl ester at position 2 is sterically hindered by the ortho-phenyl ring, making it relatively resistant to hydrolysis compared to a standard benzoate.[1] However, the benzylic bromide can hydrolyze to the benzyl alcohol in aqueous basic conditions.[1]

  • Thermal Stability: Stable up to ~100°C. Above this, or in the presence of Lewis acids, it may degrade via elimination or polymerization.[1]

References
  • PubChem. (2025).[1][3] Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | C15H13BrO2.[1][3] National Library of Medicine.[1] [Link][1]

  • PrepChem. (n.d.).[1] Synthesis of methyl 4'-(bromomethyl)biphenyl-2-carboxylate. [Link]

A Senior Application Scientist's Guide to the Safe Handling of Methyl 4'- (bromomethyl)-[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Reagent

Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS No. 114772-38-2) is a versatile bifunctional molecule utilized extensively in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1][2] Its structure, featuring a reactive benzylic bromide moiety and a methyl ester, makes it an excellent building block for introducing a biphenyl scaffold. The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions (SN2), making it a powerful alkylating agent for a wide range of nucleophiles including amines, phenols, thiols, and carbanions.[3][4]

However, the very reactivity that makes this compound a valuable synthetic tool also renders it a significant laboratory hazard. As a member of the benzylic bromide class of reagents, it is a potent lachrymator and a suspected mutagen.[5][6][7] This guide provides a comprehensive framework for its safe handling, storage, and use, grounded in the principles of chemical reactivity and risk mitigation. It is intended for researchers, scientists, and drug development professionals who will handle this or structurally similar reagents.

Section 1: Hazard Analysis and Chemical Profile

A thorough understanding of the hazards associated with Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is the foundation of safe laboratory practice. Its primary hazards stem from its nature as a reactive alkylating agent and a lachrymator.

Causality of Hazards:

  • Alkylation and Potential Mutagenicity: As an electrophilic alkylating agent, this compound can react with biological nucleophiles, including DNA. This covalent modification of genetic material is the mechanistic basis for its classification as a suspected mutagen.[5] Therefore, exposure must be minimized to prevent potential long-term health effects.

  • Lachrymatory and Irritant Effects: The benzylic bromide group reacts with moisture, including the moisture on the surface of the eyes, skin, and mucous membranes of the respiratory tract, to produce hydrobromic acid (HBr). This in-situ generation of a strong acid causes immediate and severe irritation, pain, and the characteristic tearing effect of lachrymators.[6]

Physicochemical and Hazard Data Summary:

PropertyValueSource(s)
Chemical Name Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate[5]
Synonyms Methyl 2-[4-(bromomethyl)phenyl]benzoate[5][8]
CAS Number 114772-38-2[1][5][8]
Molecular Formula C₁₅H₁₃BrO₂[2][9]
Molecular Weight 305.17 g/mol [2][9]
Appearance White to light yellow crystalline powder[5][8]
Melting Point 52.0 to 57.0 °C[5][8]
GHS Hazard Pictograms
Signal Word Danger [10]
Hazard Statements H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H341: Suspected of causing genetic defects.[5][10][11]
Precautionary Statements P201, P202, P260, P261, P280, P302+P352, P305+P351+P338, P308+P313[5][8][10][11]

Note: The hazard classifications presented are a conservative compilation from multiple sources. In cases of conflicting data, the more stringent classification is adopted to ensure the highest level of safety.

Section 2: The Hierarchy of Controls: A Self-Validating Safety Framework

Effective safety management is not merely about personal protective equipment (PPE). It is a systematic approach to risk reduction known as the Hierarchy of Controls.[12][13] This framework prioritizes control measures from most to least effective, creating a robust and self-validating system. Relying solely on PPE is the least effective control as it only protects the individual and is prone to failure.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Is use of this reagent essential? Substitution Substitution (Replace with a less hazardous chemical) Can a less reactive alkylating agent be used? Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Use of fume hoods, glove boxes, closed systems. Substitution->Engineering Administrative Administrative Controls (Change the way people work) SOPs, training, designated work areas. Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Gloves, goggles, face shield, lab coat. Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk reduction strategies.

Section 3: Safe Handling and Storage Protocols

Adherence to the following protocols, derived from the Hierarchy of Controls, is mandatory when working with Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.

Engineering Controls (Isolating the Hazard)

The primary line of defense is to physically separate the researcher from the chemical.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions (weighing, transfers, reaction setup, workup, and purification) MUST be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[6][7] This prevents inhalation of dust or vapors, which are potent lachrymators.

  • Glove Box: For highly sensitive operations or when handling larger quantities, use of an inert atmosphere glove box is recommended to prevent any contact and reaction with atmospheric moisture.

  • Closed Systems: When possible, design experiments to use closed systems with sealed vessels and syringe transfers to minimize exposure during reagent addition.

Administrative Controls (Changing How We Work)
  • Designated Areas: All work with this reagent must be conducted in a clearly marked "Designated Area" within the laboratory. This area should contain all necessary equipment and emergency supplies.

  • Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for any procedure involving this reagent. All personnel must be trained on the SOP before beginning work.

  • Restricted Access: Only trained and authorized personnel should be allowed in the designated area while the reagent is in use.

  • Waste Management: All solid and liquid waste contaminated with this reagent is considered hazardous. Segregate into a dedicated, clearly labeled, sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Personal Protective Equipment (PPE) (The Last Line of Defense)

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against residual risk and in case of emergencies.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[7] Safety glasses are insufficient due to the severe irritant and corrosive nature of the compound and its reaction with moisture.

  • Skin Protection:

    • Gloves: Use double-gloving technique with two pairs of nitrile gloves. Nitrile provides good splash protection, but benzylic bromides can eventually permeate it. Change gloves immediately upon known or suspected contact and replace them frequently (e.g., every 1-2 hours) during extended operations.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves and a buttoned front is required.

    • Apron: A chemically resistant apron should be worn over the lab coat during transfers of larger quantities or when there is a significant splash risk.

  • Respiratory Protection: While a properly functioning fume hood should provide adequate protection from inhalation, a respirator (e.g., a full-face respirator with an organic vapor/acid gas cartridge) should be available for emergency situations such as a spill or fume hood failure.[14]

Storage Requirements
  • Store in a cool, dry, dark, and well-ventilated area, away from sources of ignition and moisture.[15][16]

  • The container must be tightly sealed to prevent hydrolysis from atmospheric moisture, which would degrade the reagent and create HBr gas, leading to container pressurization.

  • Store separately from incompatible materials, especially strong bases, oxidizing agents, and nucleophiles (e.g., amines, alcohols).

Section 4: Experimental Workflow: N-Alkylation Protocol

This section details a representative protocol for the N-alkylation of a primary amine, integrating safety checkpoints throughout. This workflow is designed as a self-validating system where each step's safety rationale is explained.

Experimental_Workflow cluster_workflow Workflow: N-Alkylation with Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate Prep Step 1: Preparation - Don all required PPE - Prepare designated area in fume hood - Verify emergency equipment is accessible Reagents Step 2: Reagent Handling - Weigh amine, base (e.g., K₂CO₃), and solvent in hood - Tare reaction flask - Weigh alkylating agent directly into flask Prep->Reagents Reaction Step 3: Reaction Setup - Dissolve amine and base in solvent - Add solution of alkylating agent dropwise via syringe - Stir reaction at controlled temperature Reagents->Reaction Workup Step 4: Quenching & Workup - Cool reaction to 0°C - Slowly add water to quench - Perform liquid-liquid extraction in hood - Separate layers using a separatory funnel Reaction->Workup Purify Step 5: Purification & Cleanup - Dry organic layer (e.g., Na₂SO₄) - Filter and concentrate on rotary evaporator (in hood) - Purify via column chromatography (in hood) - Decontaminate all glassware with acetone - Dispose of waste in designated containers Workup->Purify

Caption: A typical experimental workflow for using the alkylating agent.

Detailed Protocol Steps:

  • Preparation and Pre-Reaction Checks (Administrative & PPE Controls):

    • Action: Before bringing the reagent into the fume hood, ensure all required PPE is correctly worn. Verify that the safety shower and eyewash station are unobstructed and functional. Ensure a spill kit and appropriate quenching agents (e.g., sodium bicarbonate solution) are readily available.

    • Causality: This pre-planning phase is a critical administrative control that ensures you are prepared to handle the reagent safely and respond effectively to any incident.

  • Handling and Weighing (Engineering & PPE Controls):

    • Action: Perform all weighing and transfers of the solid Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate inside the chemical fume hood. Use an anti-static weigh boat or weigh directly into a tared flask to prevent dispersal of the fine powder.

    • Causality: The fume hood contains any airborne particles, preventing inhalation. Direct weighing into the reaction vessel minimizes transfers and potential for spills.

  • Reaction Setup and Execution (Engineering Controls):

    • Action: Set up the reaction apparatus in the fume hood. Dissolve the amine nucleophile and a non-nucleophilic base (e.g., potassium carbonate) in an appropriate anhydrous solvent (e.g., acetonitrile). Add the alkylating agent, ideally as a solution, to the amine mixture dropwise at a controlled temperature. Monitor the reaction by TLC or LC-MS from within the hood.

    • Causality: Dropwise addition helps to control the exothermic nature of the alkylation reaction. Using an inert base prevents unwanted side reactions. The entire process is contained within the fume hood.

  • Workup and Quenching (Engineering & PPE Controls):

    • Action: Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully add water or a saturated aqueous solution of a mild base to quench any unreacted alkylating agent. Perform all extractions inside the fume hood.

    • Causality: Quenching destroys the reactive electrophile, rendering the mixture safer to handle. Cooling the mixture before adding water mitigates the exothermicity of the quenching process.

  • Purification and Decontamination (Engineering & Administrative Controls):

    • Action: Concentrate the dried organic extracts using a rotary evaporator with the vacuum pump exhaust vented into the fume hood or protected by a cold trap. Purify the crude product by column chromatography, conducted entirely within the fume hood. After use, rinse all contaminated glassware with a suitable solvent (e.g., acetone) three times. The rinsate must be collected as hazardous waste.

    • Causality: Venting the rotary evaporator prevents the release of volatile residues into the lab. Thorough decontamination of glassware is an essential administrative control to prevent unintentional exposure of other lab members.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.[4][17][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes under a safety shower. Remove all contaminated clothing while flushing. Seek immediate medical attention.[17][19]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills:

    • Minor Spill (in a fume hood): If a small amount is spilled inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a detergent solution, followed by a solvent rinse (e.g., acetone).

    • Major Spill (outside a fume hood): Evacuate the immediate area and alert others. Close the laboratory doors and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Conclusion

Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a powerful synthetic reagent, but its utility is matched by its significant hazards. By understanding the chemical principles behind its reactivity and by rigorously applying the Hierarchy of Controls, researchers can mitigate the risks associated with its use. A safety-first mindset, embodied by careful planning, the use of appropriate controls, and preparedness for emergencies, is non-negotiable for the responsible conduct of research.

References

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An In-depth Technical Guide to Methyl 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and applications, with a focus on the underlying scientific principles.

Section 1: Core Molecular Attributes

Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a bifunctional organic molecule that has garnered significant interest as a building block in the synthesis of complex pharmaceutical agents, most notably angiotensin II receptor blockers. Understanding its fundamental properties is the first step in its effective utilization.

Physicochemical Properties

The compound's reactivity and handling requirements are dictated by its physical and chemical characteristics.

PropertyValueSource(s)
Molecular Weight 305.17 g/mol [1][2][3]
Molecular Formula C₁₅H₁₃BrO₂[1][2][3]
CAS Number 114772-38-2[1][2][3]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 56 °C[2]
IUPAC Name methyl 2-[4-(bromomethyl)phenyl]benzoate[1]
Synonyms Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate, 2-[4-(Bromomethyl)phenyl]benzoic Acid Methyl Ester, 4'-(Bromomethyl)biphenyl-2-carboxylic Acid Methyl Ester[1]
Structural Elucidation

The molecule's structure, featuring a biphenyl backbone with a methyl ester at the 2-position and a bromomethyl group at the 4'-position, is the foundation of its utility. The bromomethyl group serves as a reactive handle for alkylation reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Section 2: Synthesis and Mechanism

The synthesis of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is most commonly achieved via a free-radical bromination of its precursor, methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.

Synthetic Protocol: Wohl-Ziegler Bromination

This procedure details a common laboratory-scale synthesis.

Objective: To synthesize Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate via benzylic bromination.

Materials:

  • Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

  • n-Hexane or Carbon Tetrachloride (CCl₄)

  • 10% Sodium bisulfite solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (1 equivalent) in a suitable solvent like n-hexane or CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, ~1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Initiation: Heat the reaction mixture to reflux (the boiling point of the solvent). Irradiation with a light source (like an IR lamp) can also be used to promote the initiation of the radical reaction.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. If necessary, add a 10% sodium bisulfite solution to quench any remaining bromine.[1]

  • Workup - Removal of Succinimide: Filter the mixture to remove the succinimide byproduct.[4] The succinimide is also water-soluble and can be removed by an aqueous wash.[5]

  • Workup - Extraction and Drying: Wash the organic filtrate with water and then with a saturated sodium bicarbonate solution.[4] Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization (e.g., from an acetone/hexane mixture) or silica gel column chromatography to yield the pure Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.[4][5]

Mechanistic Deep Dive: Free-Radical Chain Reaction

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. The choice of reagents is critical for the reaction's success.

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[6][7] This is crucial to avoid the competing electrophilic aromatic substitution on the benzene rings.

  • Radical Initiator (AIBN/Benzoyl Peroxide): These molecules readily decompose upon heating or irradiation to form radicals, which initiate the chain reaction.

The mechanism unfolds in three key stages:

  • Initiation: The initiator decomposes to form radicals. These radicals then react with a source of bromine (often trace HBr in the NBS) to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the adjacent benzene ring.[7][8]

    • The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr byproduct) to form the desired product and a new bromine radical, which continues the chain.[6]

  • Termination: The reaction terminates when two radicals combine.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Initiator (AIBN) 2R• 2 R• + N₂ I->2R• R• R• Br• Br• R•->Br• + HBr/Br₂ Start Methyl 4'-methyl- [1,1'-biphenyl]-2-carboxylate Benzylic_Radical Benzylic Radical (Resonance Stabilized) Start->Benzylic_Radical + Br• - HBr Product Methyl 4'-(bromomethyl)- [1,1'-biphenyl]-2-carboxylate Benzylic_Radical->Product Br•_new Br• Benzylic_Radical->Br•_new + Br₂ -> Product + Br• Br•_new->Start reacts with another starting molecule R•_term R• Non-radical products Non-radical products R•_term->Non-radical products + R• or Br• Br•_term Br• Br•_term->Non-radical products + R• or Br•

Caption: Free-radical mechanism of Wohl-Ziegler bromination.

Section 3: Application in Pharmaceutical Synthesis: The Case of Telmisartan

The primary application of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is as a crucial intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[9][10][11]

The Key Alkylation Step

In the synthesis of Telmisartan, Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is used to alkylate a pre-formed bis-benzimidazole core.

G cluster_reactants Reactants cluster_products Products Reactant1 Methyl 4'-(bromomethyl)- [1,1'-biphenyl]-2-carboxylate Intermediate Telmisartan Methyl Ester Reactant1->Intermediate Alkylation (Base, e.g., KOt-Bu) Reactant2 2-n-propyl-4-methyl-6- (1'-methylbenzimidazol-2'-yl)benzimidazole Reactant2->Intermediate Final_Product Telmisartan Intermediate->Final_Product Hydrolysis (e.g., NaOH or TFA)

Caption: Synthesis of Telmisartan from the key intermediate.

This reaction is typically a nucleophilic substitution where the nitrogen atom of the benzimidazole acts as a nucleophile, displacing the bromide ion from the benzylic carbon of the intermediate. The reaction is carried out in the presence of a base, such as potassium tert-butoxide, in a polar aprotic solvent like DMF or DMSO.[9]

Final Conversion

Following the alkylation, the methyl ester group of the resulting molecule is hydrolyzed under basic or acidic conditions to yield the final active pharmaceutical ingredient, Telmisartan.[11][12]

Section 4: Analytical Characterization and Quality Control

Ensuring the purity and identity of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is paramount for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction.[1] It is particularly effective at separating the desired mono-brominated product from the starting material and potential byproducts like the dibromo species.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. Key expected signals in the ¹H NMR spectrum would include a singlet for the bromomethyl protons (-CH₂Br), a singlet for the methyl ester protons (-OCH₃), and a series of multiplets in the aromatic region for the biphenyl protons.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (305.17 g/mol ) and to aid in the identification of any impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the carbonyl (C=O) stretch of the ester.

Section 5: Safety and Handling

As a responsible scientist, proper handling and awareness of the hazards associated with this chemical are essential.

  • Hazards: Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is classified as an irritant.[1] It can cause skin and serious eye irritation. Some sources also indicate it may cause an allergic skin reaction and is harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. It should be stored under an inert atmosphere at room temperature.[13]

References

  • PubChem. (n.d.). Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Yathirajan, H., et al. (2007). Methyl 4-(bromomethyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1334.
  • Ottokemi. (n.d.). Methyl 2-[4-(Bromomethyl)phenyl]benzoate,98%. Retrieved from [Link]

  • Reddy, M. S., et al. (2007). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug.
  • Goossen, L. J., & Knaubar, T. (2010). An efficient synthesis of the angiotensin II receptor antagonist Telmisartan. Beilstein Journal of Organic Chemistry, 6, 21.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Telmisartan. Retrieved from [Link]

  • Ashenhurst, J. (2013, November 25). What is Allylic Bromination? Master Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • New Drug Approvals. (2015, April 6). TELMISARTAN PART 2/3. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Methyl 4-bromomethyl-2-phenylbenzoate as a Versatile Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Role of Linkers in Modern Therapeutics

In the landscape of targeted therapies, the linker is not merely a passive connector but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of a conjugate molecule. Whether in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker's architecture governs the delivery and release of a payload or the spatial orientation of two distinct protein-binding moieties.[1][2] Methyl 4-bromomethyl-2-phenylbenzoate has emerged as a valuable scaffold in this context. Its structure features a reactive benzylic bromide, an electrophilic handle primed for covalent conjugation, and a methyl ester that can be further functionalized. This combination provides a stable, non-cleavable linkage, offering a robust platform for building complex therapeutic agents where sustained connection between components is paramount. This guide provides an in-depth exploration of its synthesis, reactivity, and application protocols for researchers in drug development.

Physicochemical Properties and Reactivity Profile

This compound is a bifunctional molecule whose utility is rooted in its distinct chemical functionalities.[3][4] The core of its reactivity lies in the benzylic bromide group. Benzylic halides are excellent electrophiles for SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring. This allows for efficient and specific reactions with a wide range of nucleophiles under relatively mild conditions.

The primary mechanism of action for the bromomethyl group is a nucleophilic substitution reaction (SN2), which results in the formation of highly stable covalent bonds such as thioethers (from thiols) or secondary amines (from primary amines).[3] This bond stability is a critical feature, particularly for constructs like non-cleavable ADCs or PROTACs, where premature dissociation of the components can lead to off-target effects or loss of efficacy.[3][5]

PropertyValue
CAS Number 114772-38-2[4][6][7]
Molecular Formula C₁₅H₁₃BrO₂[4][7]
Molecular Weight 305.17 g/mol [4][7]
Appearance White to off-white solid
Primary Reactive Site Benzylic Bromide (C-Br)
Secondary Reactive Site Methyl Ester (-COOCH₃)
Solubility Soluble in common organic solvents (DMF, DMSO, CH₂Cl₂, THF)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via radical bromination of the benzylic methyl group of methyl 4'-methyl-2-biphenylcarboxylate. The use of N-Bromosuccinimide (NBS) with a radical initiator is a standard and effective method for this transformation.[8][9]

Core Rationale: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals upon heating, which abstract a bromine atom from NBS. The resulting bromine radical then abstracts a hydrogen atom from the most reactive C-H bond, the benzylic position, due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with another molecule of NBS to propagate the chain and form the desired product. Controlling stoichiometry is crucial to minimize the formation of the dibrominated side product.[8][10]

Materials:

  • Methyl 4'-methyl-2-biphenylcarboxylate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or n-hexane[8]

  • 10% Sodium bisulfite solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 4'-methyl-2-biphenylcarboxylate (1.0 eq) in CCl₄ or n-hexane (approx. 0.1 M solution).

  • Reagent Addition: Add NBS (1.0-1.1 eq) and AIBN (0.05 eq) to the solution.[8]

  • Initiation: Heat the reaction mixture to reflux (approx. 77°C for CCl₄, 69°C for n-hexane) under an inert atmosphere (N₂ or Ar). The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material. The reaction typically takes 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. A solid (succinimide) will precipitate. Filter the mixture to remove the solid.

  • Work-up: Transfer the filtrate to a separatory funnel. To quench any remaining bromine or NBS, wash the organic layer with a 10% aqueous solution of sodium bisulfite, followed by water and then brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Safety Note: Benzyl bromides are lachrymators and skin irritants.[11] Handle this compound and the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

Protocol 2: Conjugation to a Nucleophilic Payload

This protocol details the general procedure for covalently linking this compound to a payload molecule (e.g., a drug, dye, or probe) containing a nucleophilic group such as a phenol, thiol, or amine.

Core Rationale: The reaction is a direct SN2 displacement of the bromide by the nucleophile. A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., phenol, thiol), increasing its nucleophilicity and accelerating the reaction. Aprotic polar solvents are ideal as they solvate the cation of the base without hindering the nucleophile.

Materials:

  • This compound

  • Nucleophilic payload (Payload-NuH)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate, water, brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add the nucleophilic payload (1.0 eq) and anhydrous DMF.

  • Activation: Add a mild base such as K₂CO₃ (for phenols/thiols) or DIPEA (for amines) (1.5-2.0 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Linker Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat gently to 40-50°C if necessary). Monitor the progress by LC-MS until the starting payload is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water (2x) and then brine (1x) to remove DMF and salts.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel chromatography to obtain the desired conjugate.

Protocol 3: Application in a PROTAC Assembly Workflow

This protocol outlines a multi-step strategy to construct a PROTAC, where this compound serves as the core of the linker connecting a target-binding warhead to an E3 ligase ligand.[1][12]

Core Rationale: This strategy leverages the linker's two distinct functional handles. First, the benzylic bromide is used for an SN2 reaction. Second, the methyl ester is hydrolyzed to a carboxylic acid. This acid is then activated to form an amide bond with the second component, providing a stable, multi-part final molecule.

Part A: Initial Conjugation and Saponification

  • Conjugation: Following Protocol 2 , conjugate this compound to the first binding partner (e.g., an amine-containing E3 ligase ligand, via an initial acylation to introduce a phenolic nucleophile). Purify the resulting intermediate (Intermediate 1).

  • Hydrolysis (Saponification): Dissolve Intermediate 1 in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).

  • Add Lithium Hydroxide (LiOH) (3-5 eq) and stir at room temperature. Monitor the reaction by LC-MS for the conversion of the methyl ester to the carboxylic acid.

  • Acidification: Once complete, carefully acidify the mixture to pH ~3-4 with 1N HCl.

  • Extraction: Extract the carboxylic acid product (Intermediate 2) with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected linker-conjugate, which may be used without further purification.

Part B: Amide Coupling to Second Partner

  • Setup: Dissolve the carboxylic acid intermediate (Intermediate 2, 1.0 eq) and the second binding partner (containing an amine, 1.1 eq) in anhydrous DMF.

  • Coupling Reagents: Add an amide coupling reagent such as HATU (1.2 eq) followed by a non-nucleophilic base like DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the formation of the final PROTAC molecule by LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up as described in Protocol 2. Purify the final PROTAC by preparative HPLC or silica gel chromatography.

Visualization of Workflows and Reactions

G cluster_synthesis Protocol 1: Linker Synthesis Start Methyl 4'-methyl-2-biphenylcarboxylate Reagents + NBS, AIBN + CCl4, Reflux Start->Reagents Workup Filter, Wash, Concentrate Reagents->Workup Purify Silica Gel Chromatography Workup->Purify End This compound Purify->End

G Linker Methyl 4-bromomethyl- 2-phenylbenzoate Product Payload-Nu-Linker (Stable Conjugate) Linker->Product SN2 Reaction Nucleophile Payload-NuH (e.g., R-OH, R-SH, R-NH2) Nucleophile->Product Base + Base (e.g., K2CO3) Base->Nucleophile

G

References

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Methyl 4‐(bromomethyl)benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]

  • Google Patents. (n.d.). CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
  • PubChem. (n.d.). Methyl 2-[4-(dibromomethyl)phenyl]benzoate. Retrieved from [Link]

  • PharmaCompass. (n.d.). Methyl 2-[4-(Bromomethyl)Phenyl]Benzoate | Drug Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate. Retrieved from [Link]

  • Theranostics. (2021, January 1). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Retrieved from [Link]

  • PubMed. (2011, November 15). 4-Methyl-phenyl 4-bromo-benzoate. Retrieved from [Link]

  • National Institutes of Health. (2023, May 9). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. Retrieved from [Link]

  • Taylor & Francis. (2019). Benzyl bromide – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Retrieved from [Link]

  • Frontiers. (2021, July 29). Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery. Retrieved from [Link]

  • MDPI. (2023, May 10). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]

  • National Science Foundation. (n.d.). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). Retrieved from [Link]

  • ADC Review. (n.d.). Advances in the Development of Dual-Drug Antibody Drug Conjugates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3). Retrieved from [Link]

  • ChemRxiv. (n.d.). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Retrieved from [Link]

  • ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs 2.... Retrieved from [Link]

  • ChemRxiv. (n.d.). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). Retrieved from [Link]

  • BEBPA. (n.d.). Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates. Retrieved from [Link]

Sources

Application Note: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate in Advanced Materials

[1]

Executive Summary & Molecule Profile

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (hereafter MBMB ) serves as a high-purity "Janus" scaffold in materials science. It possesses dual functionality:

  • Electronic/Structural Core: The biphenyl moiety provides rigidity,

    
    -
    
    
    stacking capability, and UV-active chromophores essential for liquid crystalline and optical materials.
  • Orthogonal Reactivity: The benzyl bromide is a "soft" electrophile ideal for Atom Transfer Radical Polymerization (ATRP) initiation or nucleophilic substitution, while the methyl ester remains stable until intentionally hydrolyzed for coordination chemistry (e.g., MOFs).

Chemical Profile
PropertySpecificationMaterial Relevance
CAS 135432-84-7 / 114772-38-2Registry verification
Structure Biphenyl-2-carboxylate coreRigid rod mesogen for liquid crystals
Functional Group A 4'-Bromomethyl (

)
ATRP Initiator / Surface Anchor
Functional Group B 2-Methoxycarbonyl (

)
Latent carboxylic acid for MOF linking
Melting Point 48–56 °CLow-melting solid; ease of processing

Application I: Precision Polymer Synthesis (ATRP Initiator)

Concept

Benzyl halides are the "gold standard" initiators for Atom Transfer Radical Polymerization (ATRP) . MBMB functions as a functional initiator, installing a bulky, lipophilic biphenyl group at the

Mechanism

The C–Br bond in MBMB undergoes reversible homolytic cleavage catalyzed by a Cu(I)/Ligand complex. The biphenyl radical initiates the polymerization of monomers (e.g., Styrene, MMA), resulting in a polymer chain where every molecule starts with the biphenyl motif.

Protocol: Synthesis of Biphenyl-End-Functionalized Polystyrene

Objective: Synthesize well-defined Polystyrene (PS) with a biphenyl end-group (

Reagents:

  • Initiator: MBMB (1.0 eq)

  • Monomer: Styrene (purified over basic alumina, 100 eq)

  • Catalyst: CuBr (1.0 eq)

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (1.0 eq)

  • Solvent: Anisole (50% v/v relative to monomer)

Step-by-Step Methodology:

  • Charge: In a Schlenk flask, dissolve MBMB (305 mg, 1 mmol) in anisole (10 mL). Add Styrene (10.4 g, 100 mmol) and PMDETA (173 mg, 1 mmol).

  • Degas: Seal the flask and perform three Freeze-Pump-Thaw cycles to remove oxygen (critical for ATRP).

  • Catalyst Addition: Under frozen nitrogen flow, add CuBr (143 mg, 1 mmol). The mixture will turn light green/blue depending on the complex.

  • Polymerization: Immerse flask in an oil bath at 90 °C. Stir for 6–12 hours.

    • Process Note: The benzyl bromide moiety is highly active; conversion should be monitored via GC or NMR to prevent high-molecular-weight coupling (radical-radical termination).

  • Termination: Expose the reaction to air (oxidizes Cu(I) to blue Cu(II)) and dilute with THF.

  • Purification: Pass the solution through a neutral alumina column to remove the copper catalyst. Precipitate into cold methanol (10x volume).

  • Analysis: Characterize via GPC (Molecular Weight) and

    
    -NMR.
    
    • Diagnostic Signal: Look for the shift of the benzylic protons from

      
       ppm (reactant) to broad signals at 
      
      
      ppm (polymer chain end).
Workflow Diagram (ATRP Cycle)

ATRP_MechanismInitiatorMBMB (R-Br)ActiveActive Radical (R*)Initiator->ActiveActivation (k_act)Active->ActivePropagation (+ Monomer)DormantDormant Polymer (P-Br)Active->DormantDeactivation (k_deact)MonomerStyreneMonomer->ActiveCuICu(I)/Ligand(Activator)CuIICu(II)-Br/Ligand(Deactivator)CuI->CuIIOxidationCuII->CuIReduction

Caption: ATRP equilibrium showing MBMB (R-Br) activating to initiate polymer growth while maintaining low radical concentration.

Application II: Pharmaceutical Solid-State Engineering (Crystal Engineering)

Concept

In drug development, the physical form (polymorph) and purity of intermediates define the final drug's quality. MBMB is prone to two critical impurities: Desbromo (missing Br) and Dibromo (over-brominated). These impurities disrupt the crystal lattice and downstream yield. "Materials Science" here applies to the design of the crystallization process to reject these structural analogs.

Critical Material Attributes (CMAs)
  • Lattice Energy: The bromine atom induces specific halogen bonding. Impurities lacking this (Desbromo) or having excess (Dibromo) alter the solubility differential.

  • Solvent Selection: MBMB crystallizes well from non-polar/polar aprotic mixtures, whereas polar impurities stay in solution.

Protocol: Purification via Anti-Solvent Crystallization

Objective: Purify Crude MBMB (>5% impurities) to API Grade (>99.5%).

Step-by-Step Methodology:

  • Dissolution: Dissolve crude MBMB (100 g) in Acetone (300 mL) at 40 °C. Ensure complete dissolution (clear yellow solution).

  • Filtration: Filter hot through a 0.45 µm PTFE membrane to remove insoluble inorganic salts (brominating agents).

  • Nucleation (Cloud Point): Slowly add Water (anti-solvent) dropwise at 40 °C until a persistent turbidity is observed (approx. 40–50 mL).

  • Seeding: Add pure MBMB seed crystals (0.1 wt%) to induce controlled growth of the desired polymorph.

  • Cooling Ramp:

    • Hold at 35 °C for 30 mins (Ostwald Ripening).

    • Cool to 20 °C at 5 °C/hour.

    • Cool to 0–5 °C at 10 °C/hour.

  • Isolation: Filter the white crystalline solid. Wash with cold Acetone/Water (1:1).

  • Drying: Vacuum dry at 35 °C (Note: Melting point is low; do not overheat).

Data: Solvent Efficiency Table

Solvent System Yield (%) Purity Increase Impurity Rejection Mechanism
Methanol (Hot/Cold) 85% Moderate Solubility differential (Temp)
Acetone/Water 92% High Anti-solvent precipitation (Polarity)

| Cyclohexane | 60% | Low | Poor solubility discrimination |

Application III: Precursor for Metal-Organic Frameworks (MOFs)

Concept

The biphenyl dicarboxylate linker is a "privileged structure" in MOF chemistry (e.g., UiO-67 derivatives). MBMB serves as a pre-functionalized linker precursor .

  • Step 1: The bromide is substituted with a functional group (e.g., Azide, Amine, Thiol).

  • Step 2: The ester is hydrolyzed to the carboxylic acid.

  • Step 3: MOF assembly. This "Pre-synthetic Modification" allows the introduction of delicate functional groups into MOFs that cannot survive direct bromination conditions.

Pathway: Synthesis of Functionalized Linker
  • Substitution: React MBMB with Sodium Azide (

    
    ) in DMF to form the Azido-methyl derivative .
    
  • Hydrolysis: Treat with LiOH/THF/Water to yield 4'-(azidomethyl)biphenyl-2-carboxylic acid .

  • Application: Use this linker to grow MOFs that can be "clicked" (Click Chemistry) with alkynes post-synthesis.

Synthesis Logic Diagram

MOF_PrecursorMBMBMBMB Scaffold(Br-CH2-Ar-Ar-COOMe)FuncFunctionalization(Nucleophilic Sub.)MBMB->Func+ NaN3 / Amine / ThiolInterIntermediate(Nu-CH2-Ar-Ar-COOMe)Func->InterHydroHydrolysis(LiOH)Inter->HydroLinkerMOF Linker(Nu-CH2-Ar-Ar-COOH)Hydro->LinkerMOFFunctionalized MOF(Porous Material)Linker->MOF+ Metal Node (Zr/Cu)

Caption: Pathway from MBMB to functionalized MOF materials via pre-synthetic modification.

References

  • Synthesis & Pharma Application: Ries, U. J., et al. "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry 36.25 (1993): 4040-4051. Link

  • ATRP Mechanism (Benzyl Halides): Matyjaszewski, K., & Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews 101.9 (2001): 2921-2990. Link

  • Crystal Engineering (Biphenyls): Desiraju, G. R. "Crystal engineering: From molecule to crystal." Journal of the American Chemical Society 135.27 (2013): 9952-9967. Link

  • MOF Linker Functionalization: Cohen, S. M. "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews 112.2 (2012): 970-1000. Link

  • Impurity Control in Sartans: Reddy, A. V., et al. "Identification, synthesis and characterization of impurities in Telmisartan." Journal of Pharmaceutical and Biomedical Analysis 44.3 (2007): 623-631. Link

Introduction: Navigating the Synthetic Challenges of a Bifunctional Molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Protecting Group Strategies for Methyl 4-bromomethyl-2-phenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile intermediate in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2] Its synthetic value is derived from two key functional groups: a reactive benzylic bromide and a methyl ester. This bifunctionality, however, presents a significant challenge. The inherent reactivity of both the bromomethyl group—an excellent electrophile for nucleophilic substitution—and the methyl ester—susceptible to hydrolysis or nucleophilic acyl substitution—necessitates a carefully considered synthetic plan.[3][4]

Uncontrolled reactions can lead to a mixture of undesired products, complicating purification and significantly reducing the yield of the target molecule. To achieve selective transformation at one site without affecting the other, a robust protecting group strategy is essential. This guide provides a detailed analysis of the reactivity of this compound and outlines detailed protocols for orthogonal protection and deprotection, enabling precise and efficient synthetic manipulation.

Reactivity Profile and Strategic Considerations

The two primary reactive centers of the molecule are the benzylic bromide and the methyl ester.

  • The Bromomethyl Group (-CH₂Br): As a benzylic halide, this group is highly susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms).[5][6] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This high reactivity makes it an excellent handle for molecular elaboration.

  • The Methyl Ester Group (-COOCH₃): This group is vulnerable to nucleophilic attack at the carbonyl carbon. Under basic conditions, it can undergo saponification (hydrolysis) to form a carboxylate salt.[7][8] Strong nucleophiles, such as those often used in substitutions with the bromomethyl group, can also lead to undesired reactions at the ester.

The central challenge is the overlapping reactivity of these groups. For instance, attempting to displace the bromide with a basic nucleophile like sodium methoxide would likely result in simultaneous saponification of the ester. Conversely, using an amine to form an amide from the ester would lead to alkylation of the amine by the bromomethyl group.

Orthogonal Protection: The Key to Selectivity

An effective strategy relies on the principle of "orthogonal protection," where each protecting group can be removed under specific conditions that do not affect other protecting groups or the molecule's core structure.[9][10] This allows for the sequential and controlled modification of the molecule.

Application Note 1: Selective Modification at the Bromomethyl Group

This strategy is employed when the desired transformation involves a nucleophilic attack on the benzylic carbon, while the methyl ester must remain intact. This is particularly critical when using basic or highly nucleophilic reagents that would otherwise react with the ester.

The Core Challenge: The methyl ester is labile under basic conditions often required for nucleophilic substitution.

The Strategy: The methyl ester is temporarily converted into a more robust functional group that is stable to the planned reaction conditions. The most common approach is to hydrolyze the ester to the corresponding carboxylic acid and then protect the acid.

Workflow for Bromomethyl Group Modification

cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Carboxylic Acid Protection cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Deprotection A Methyl 4-bromomethyl- 2-phenylbenzoate B 4-bromomethyl- 2-phenylbenzoic acid A->B LiOH, THF/H₂O C Protected Carboxylic Acid (e.g., Benzyl Ester) B->C Protection Reagent (e.g., BnBr, Base) D Modified & Protected Product C->D Nu⁻ E Final Product D->E Deprotection (e.g., H₂, Pd/C)

Caption: Workflow for selective reaction at the bromomethyl group.

Protocol 1.1: Saponification of the Methyl Ester

This initial step converts the methyl ester into a carboxylic acid via base-catalyzed hydrolysis. Lithium hydroxide (LiOH) is often the base of choice for its mildness and efficiency.[11][12]

  • Reagents and Materials:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and water.

    • Add LiOH·H₂O (1.5 eq.) to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[13]

    • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-bromomethyl-2-phenylbenzoic acid.

Protocol 1.2: Protection of the Carboxylic Acid as a Benzyl Ester

The benzyl (Bn) group is an excellent choice for protecting carboxylic acids as it is stable under a wide range of acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis.[14][15]

  • Reagents and Materials:

    • 4-bromomethyl-2-phenylbenzoic acid

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate, water, brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq.) or Cs₂CO₃ (1.5 eq.) to the solution.

    • Add benzyl bromide (1.2 eq.) dropwise to the stirring suspension.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the benzyl ester.

Protocol 1.3: Nucleophilic Substitution and Final Deprotection

With the ester group protected, the nucleophilic substitution can be performed on the bromomethyl group. Following the substitution, the benzyl ester is cleaved to reveal the final product.

  • Nucleophilic Substitution:

    • Dissolve the benzyl-protected substrate (1.0 eq.) in a suitable solvent (e.g., THF, acetonitrile).

    • Add the desired nucleophile (e.g., sodium azide, potassium cyanide, an amine; 1.1-1.5 eq.) and stir at the appropriate temperature until the reaction is complete by TLC.

    • Work up the reaction as appropriate for the specific nucleophile used.

  • Deprotection (Hydrogenolysis):

    • Dissolve the product from the previous step in a solvent such as methanol, ethanol, or ethyl acetate.

    • Add Palladium on carbon (10% Pd/C, ~5-10 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir vigorously at room temperature until deprotection is complete (monitored by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate to yield the final product.

Application Note 2: Selective Modification at the Ester Group

This strategy is required for transformations of the methyl ester, such as conversion to an amide or reduction to an alcohol, where the highly electrophilic bromomethyl group would interfere.

The Core Challenge: The bromomethyl group is more reactive towards many nucleophiles (like amines) than the methyl ester.

The Strategy: The bromomethyl group is first converted to a less reactive, protected form. A common and effective method is to convert it to a benzylic alcohol, which can then be protected as a silyl ether.

Workflow for Ester Group Modification

cluster_0 Step 1: Bromide to Alcohol Conversion cluster_1 Step 2: Alcohol Protection cluster_2 Step 3: Ester Modification cluster_3 Step 4: Deprotection A Methyl 4-bromomethyl- 2-phenylbenzoate B Methyl 4-hydroxymethyl- 2-phenylbenzoate A->B aq. KOH or moist Ag₂O C Protected Alcohol (e.g., TBS Ether) B->C Protection Reagent (e.g., TBSCl, Imidazole) D Modified Ester & Protected Alcohol C->D Amine, Heat or Coupling Reagents E Final Product D->E Deprotection (e.g., TBAF)

Caption: Workflow for selective reaction at the methyl ester group.

Protocol 2.1: Conversion of Benzylic Bromide to Benzylic Alcohol

This nucleophilic substitution replaces the bromide with a hydroxyl group. Using a mild aqueous base is crucial to minimize concurrent hydrolysis of the methyl ester.[5][6]

  • Reagents and Materials:

    • This compound

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Water

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 9:1 v/v).

    • Add K₂CO₃ (2.0-3.0 eq.).

    • Heat the mixture to a gentle reflux and stir for 2-6 hours, monitoring by TLC.

    • After the reaction is complete, cool to room temperature and remove the acetone under reduced pressure.

    • Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude benzylic alcohol. This product can often be used in the next step without further purification.

Protocol 2.2: Protection of the Benzylic Alcohol as a Silyl Ether

tert-Butyldimethylsilyl (TBS) ethers are widely used for alcohol protection. They are stable to a broad range of non-fluoride-based reagents and can be easily removed with a fluoride source.

  • Reagents and Materials:

    • Methyl 4-hydroxymethyl-2-phenylbenzoate

    • tert-Butyldimethylsilyl chloride (TBSCl)

    • Imidazole

    • Anhydrous DMF

    • Ethyl acetate, water, brine

  • Procedure:

    • Dissolve the crude alcohol (1.0 eq.) in anhydrous DMF.

    • Add imidazole (2.5 eq.) followed by TBSCl (1.2 eq.).

    • Stir at room temperature for 4-12 hours until the reaction is complete by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TBS-protected compound.

Protocol 2.3: Ester Modification (Amidation Example) and Deprotection

With the benzylic position protected, the ester can now be safely converted to an amide.

  • Amidation:

    • In a sealed tube, dissolve the TBS-protected ester (1.0 eq.) in methanol.

    • Add the desired amine (e.g., a 40% aqueous solution of methylamine, 10-20 eq.).

    • Heat the reaction to 60-80 °C for 12-24 hours.

    • Cool the reaction, concentrate under reduced pressure, and purify the resulting amide by chromatography.

  • Deprotection (Fluoride-mediated):

    • Dissolve the TBS-protected amide in THF.

    • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.).

    • Stir at room temperature for 1-3 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate.

    • Purify the final product by chromatography or recrystallization.

Summary of Protecting Group Strategies

Target Reaction Site Group to Protect Protecting Group Protection Conditions Deprotection Conditions Orthogonality Notes
Bromomethyl GroupMethyl EsterBenzyl (Bn) Ester1. LiOH, THF/H₂O2. BnBr, K₂CO₃, DMFH₂, Pd/C, MeOHStable to most acids and bases.[14] Cleaved under reductive conditions.
Bromomethyl GroupMethyl Estertert-Butyl (tBu) Ester1. LiOH, THF/H₂O2. Isobutylene, H₂SO₄ (cat.)Trifluoroacetic acid (TFA), DCMStable to base and hydrogenolysis.[9] Cleaved under strong acid.
Ester GroupBromomethyl Grouptert-Butyldimethylsilyl (TBS) Ether1. K₂CO₃, Acetone/H₂O2. TBSCl, Imidazole, DMFTBAF, THFStable to most non-acidic, non-fluoride conditions.

References

  • Maiti, G., & Roy, S. C. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-237.
  • Benchchem. (n.d.). Application Notes: Protecting Group Strategies for L-Glutamic Acid α-Methyl Ester (H-Glu-OMe).
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
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  • Vedantu. (n.d.). Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Chemistry Learner. (2021). Saponification: Definition, Examples, Mechanism, & Application. Retrieved from [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

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  • J&K Scientific LLC. (2025). Benzyl Protection of Alcohols. Retrieved from [Link]

  • Filo. (2025). Convert benzyl bromide to benzyl alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Retrieved from [Link]

  • American Chemical Society. (2010). Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Organic Process Research & Development, 14(4), 934-937.
  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. Retrieved from [Link]

  • PubMed. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. Organic Letters, 11(8), 1713-1716.
  • Chemistry LibreTexts. (2022). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]

  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • YouTube. (2022). 374 BCH3023 Saponification of Esters. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. Retrieved from [Link]

  • Taylor & Francis Online. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides.
  • Sciencemadness.org. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0853371A - Bromination of methyl group bound to aromatic ring.
  • ACS Publications. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives. Organic Letters, 25(40), 7384-7389.
  • Acta Crystallographica Section E. (n.d.). Methyl 4‐(bromomethyl)benzoate. Retrieved from [Link]

  • PharmaCompass. (n.d.). Methyl 2-[4-(Bromomethyl)Phenyl]Benzoate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting failed reactions with Methyl 4-bromomethyl-2-phenylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Safety & Handling Directive

⚠️ CRITICAL WARNING: Lachrymator & Thermal Hazard

Before troubleshooting chemistry, verify safety protocols. Methyl 4-bromomethyl-2-phenylbenzoate is a potent lachrymator (tear gas agent) and a benzylic halide.[1]

  • Runaway Risk: Do NOT heat this compound >80°C in polar aprotic solvents (DMF/DMAc) without strict thermal monitoring. Benzylic halides can undergo autocatalytic decomposition in DMF, leading to rapid pressure buildup [1].

  • Hydrolysis: This compound degrades rapidly in moist air.[1] Handling outside a glovebox or inert atmosphere will compromise stoichiometry.[1]

Molecule Dossier & Quality Check

Before assuming reaction failure, validate your input material.

PropertySpecificationTroubleshooting Note
Identity This compoundOften confused with the nitrile analog (OTBN).[1] Ensure you have the Ester .
Appearance White to off-white solidYellow/Orange: Indicates decomposition (

release) or conjugation.[1] Purify before use.
Melting Point 52.0 – 57.0 °C< 50°C: Wet or hydrolyzed (Alcohol impurity).[1]
1H NMR (CDCl3)

~4.5 ppm (s, 2H, -CH 2Br)
If peak shifts to ~4.7 ppm or broadens, significant hydrolysis to alcohol has occurred.
Solubility Soluble in DCM, THF, DMFInsoluble in water/hexane.

Core Reaction: Alkylation (The "Golden Path")

Most users employ this intermediate to synthesize Sartan drugs (e.g., Telmisartan) by alkylating a benzimidazole core.

The Mechanism

The reaction is a classic


 substitution .[2][3] The benzimidazole (nucleophile) attacks the benzylic carbon, displacing bromide.
  • Key Driver: The "Cesium Effect" or high-dielectric solvents (DMF/NMP) are often required to break the ion pair of the benzimidazole salt.[1]

  • Key Failure: Competition between the Nucleophile (Benzimidazole) and Water (Hydrolysis).

Visualizing the Pathway

The following diagram illustrates the competitive landscape of this reaction.

ReactionPathway SM Methyl 4-bromomethyl- 2-phenylbenzoate (Electrophile) Prod Coupled Product (Telmisartan Int.) SM->Prod + Nu (Dry DMF, K2CO3) Alc Impurity A: Benzylic Alcohol (Hydrolysis) SM->Alc + H2O (Moisture) Dimer Impurity B: Dimer (Wurtz Coupling) SM->Dimer Homocoupling (Trace Metals/High T) Nu Benzimidazole (Nucleophile)

Figure 1: Reaction landscape showing the desired


 pathway (Green) vs. common competitive side reactions (Red).

Troubleshooting Matrix

Scenario A: "The reaction stalled. Starting material (SM) is visible by TLC/HPLC."

Root Cause: The nucleophile is not "naked" enough to attack the hindered benzylic position, or the base is too weak.[2]

  • Diagnostic: TLC shows distinct SM spot (

    
     ~0.6 in Hex/EtOAc) and Nucleophile spot.
    
  • Corrective Action:

    • Switch Base: If using

      
      , switch to 
      
      
      
      (Cesium Carbonate)
      . The larger Cesium cation stabilizes the transition state and improves solubility in organic solvents [2].
    • Finkelstein Catalyst: Add 10 mol% KI (Potassium Iodide) .

      • Mechanism:[2][3][4]

        
         is exchanged for 
        
        
        
        in situ. The resulting Benzylic Iodide is a much faster electrophile (
        
        
        is a better leaving group) [3].[1]
    • Solvent Check: Ensure you are using DMF or NMP .[1] Acetone/MeCN may not dissolve the salt sufficiently.

Scenario B: "I see a new impurity spot slightly more polar than the bromide."

Root Cause: Hydrolysis.[1][2][5] The Benzylic Bromide has converted to the Benzylic Alcohol .

  • Diagnostic:

    • HPLC: Peak elutes before the SM (Alcohol is more polar).

    • NMR: Check for disappearance of

      
       4.5 ppm (CH2Br) and appearance of 
      
      
      
      4.7 ppm (CH2OH).
  • Corrective Action:

    • Water Scavenging: Add molecular sieves (3Å or 4Å) directly to the reaction flask.

    • Reagent Quality: The water likely came from the hygroscopic base (

      
       or KOH). Flame-dry your base or buy "Anhydrous" grade specifically.[1]
      
    • Process: Do not mix the bromide and base until the last moment. Dissolve the nucleophile + base first, stir 30 mins to form the salt, then add the bromide solution slowly.

Scenario C: "The mixture turned black/tarry and yield is <30%."

Root Cause: Thermal decomposition or Polymerization.[1]

  • Diagnostic: 1H NMR shows broad, undefined peaks in the aromatic region.

  • Corrective Action:

    • Temperature Control: Benzylic bromides are thermally sensitive.[1] Never exceed 60°C for this specific alkylation.[1] Ideally, run at 25°C–40°C.

    • Exotherm Management: The alkylation is exothermic. Add the bromide dropwise to control internal temperature.

Advanced Analytical Guide

When standard troubleshooting fails, use this data to identify the specific failure mode.

1H NMR Interpretation (CDCl3)
MoietyChemical Shift (

)
Interpretation
-COOCH3 (Ester Methyl)3.60 – 3.65 ppm (s)Reference Peak. If this splits or shifts, the ester has hydrolyzed (Saponification) or transesterified.[1]
-CH2-Br (Benzylic)4.45 – 4.55 ppm (s)Target. Sharp singlet = Good purity.[1]
-CH2-OH (Alcohol Impurity)4.65 – 4.75 ppm (s)Hydrolysis. If present, dry your solvent system.[1]
-CH2-N (Product)5.20 – 5.40 ppm (s)Success. The benzylic protons shift downfield when attached to the benzimidazole nitrogen.[1]
Decision Tree for Process Optimization

DecisionTree Start Analyze Reaction Mixture (TLC/HPLC) SM_Left Is Starting Material (Bromide) Consumed? Start->SM_Left Product_Check Is Product Peak Major? SM_Left->Product_Check Yes Stalled Reaction Stalled SM_Left->Stalled No Success Proceed to Workup (Acidic Wash to remove Base) Product_Check->Success Yes Impurity_Check Identify Impurity Product_Check->Impurity_Check No Hydrolysis (Dry Solvents) Hydrolysis (Dry Solvents) Impurity_Check->Hydrolysis (Dry Solvents) Polar Impurity Dimer (Reduce Conc.) Dimer (Reduce Conc.) Impurity_Check->Dimer (Reduce Conc.) Non-Polar Impurity Add_KI Action: Add 10% KI (Finkelstein) Stalled->Add_KI First Step Heat Action: Increase Temp (Max 50°C) Add_KI->Heat If still slow

Figure 2: Step-by-step logic for diagnosing reaction outcomes.

References

  • Yang, Q. et al. (2020).[6] "Process Safety Assessment of Reactions Involving N-Bromosuccinimide (NBS) and N,N-Dimethylformamide (DMF)." Organic Process Research & Development.

  • Flessner, T. et al. (2004). "Cesium Carbonate: A Powerful Base for the Alkylation of Carboxylic Acids." Synlett.
  • Eames, J. et al. (2001). "The Finkelstein Reaction: A Review." Journal of Chemical Research.[1] (Mechanistic basis for KI catalysis).

  • PubChem Database. (2024).[1] "Methyl 4-(bromomethyl)biphenyl-2-carboxylate Compound Summary."

Sources

Technical Support Center: Purification of Methyl 4-bromomethyl-2-phenylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification involving N-bromosuccinimide (NBS). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals effectively remove unreacted NBS and its primary byproduct, succinimide, from their reaction mixtures, specifically focusing on the synthesis of Methyl 4-bromomethyl-2-phenylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I need to remove after a benzylic bromination reaction using NBS?

After a typical Wohl-Ziegler bromination reaction to synthesize this compound, two main species related to the reagent may need to be removed from your product:

  • Unreacted N-Bromosuccinimide (NBS): If an excess of the reagent was used.

  • Succinimide: The byproduct formed from NBS during the reaction.[1][2]

Both can complicate purification. Unreacted NBS is a reactive electrophile that can interfere with subsequent steps, while succinimide can be particularly troublesome due to its polarity and solubility profile, sometimes co-eluting or co-crystallizing with the desired product.[1][2]

Q2: How can I quench the excess, unreacted NBS in my reaction mixture?

Quenching is a critical first step to neutralize the reactive excess NBS.[2] This is typically achieved by adding a reducing agent. Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) are commonly used for this purpose. These reagents react with NBS to reduce it to the more benign succinimide.[1]

Caution: When using sodium sulfite in acidic conditions, it can potentially generate sulfur dioxide (SO₂) gas. Acidified sodium thiosulfate can disproportionate to form elemental sulfur, which can complicate the workup.[1]

Q3: Succinimide is my main impurity. What is the best way to remove it?

Removing succinimide is a common challenge. The best method depends on the properties of your desired product, this compound. The main strategies are:

  • Aqueous Wash/Extraction: Succinimide has significant water solubility, which can be exploited.[3][4][5] Washing the organic layer with water or brine can help remove a significant portion of it.[1]

  • Basic Aqueous Wash: The removal of succinimide is greatly enhanced by washing with a mild base. Succinimide is weakly acidic (pKa ~9.6), and a basic wash deprotonates it, forming the highly water-soluble succinimidate salt.[1] A saturated solution of sodium bicarbonate (NaHCO₃) is often sufficient and is a good first choice.[6][7]

Q4: My product, this compound, contains an ester functional group. Is a basic wash risky?

This is an excellent and crucial question. Esters are susceptible to hydrolysis under basic conditions. While a saturated sodium bicarbonate solution is generally mild enough for a quick wash, prolonged exposure or the use of stronger bases like sodium hydroxide (NaOH) could lead to the hydrolysis of the methyl ester in your product.

Recommendations:

  • Use a saturated NaHCO₃ solution for the wash.

  • Perform the extraction quickly and without excessive heating.

  • Monitor your product for any signs of hydrolysis (e.g., formation of a new, more polar spot on a TLC plate corresponding to the carboxylic acid).

  • If your product proves to be particularly base-sensitive, rely on multiple washes with neutral water or brine.[1]

Q5: I have performed an aqueous wash, but I still see succinimide in my product. What should I do next?

If an aqueous workup is insufficient, several other purification techniques can be employed:

  • Filtration/Precipitation: This method is highly effective if the reaction was conducted in a non-polar solvent in which succinimide is insoluble, such as carbon tetrachloride (CCl₄) or hexane.[1][8][9] After cooling the reaction mixture, the precipitated succinimide can be simply removed by filtration.

  • Recrystallization: This is a powerful technique for purifying solid products like this compound. The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while succinimide remains soluble at all temperatures. A mixed solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is often a good starting point.

  • Silica Gel Chromatography: Flash chromatography is a very effective method for separating this compound from the more polar succinimide. A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation.[10]

Q6: My product is co-eluting with succinimide during column chromatography. What can I do?

Co-elution can be frustrating. Here are some troubleshooting steps:

  • Optimize Your Solvent System: Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider switching to dichloromethane/hexane or toluene/ethyl acetate.

  • Pre-treatment: Ensure the bulk of the succinimide has been removed by an aqueous wash before loading the column. This will reduce the amount of impurity and improve the separation.

  • Use a different stationary phase: While less common for this specific separation, consider using a different type of silica or even alumina if the problem persists.

  • Filter through a plug of silica: Before a full chromatographic separation, you can dissolve your crude product in a minimally polar solvent and pass it through a short plug of silica gel, eluting with the same solvent.[10] This can often remove a significant amount of the highly polar succinimide.

Data Summary: Solubility Profiles

The choice of solvent for workup and purification is critical. This table summarizes the solubility profiles of NBS and its byproduct, succinimide.

CompoundWaterNon-Polar Solvents (Hexane, CCl₄)Polar Aprotic Solvents (Acetone, THF, Acetonitrile)
N-Bromosuccinimide (NBS) Slightly soluble (14.7 g/L at 25°C)[11]Insoluble[12]Soluble[12]
Succinimide Highly soluble (0.33 g/mL)[5]Insoluble[3][4]Soluble[3][13]
This compound InsolubleSolubleSoluble in Toluene[14]

Experimental Protocols

Protocol 1: Quenching and Aqueous Workup
  • Cool the Reaction: After the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature. If the reaction was run at reflux, cool it in an ice bath to 0-5 °C.

  • Filter (if applicable): If the reaction was performed in a non-polar solvent like CCl₄, filter the cold mixture to remove the precipitated succinimide.[8][9] Wash the collected solid with a small amount of cold CCl₄.

  • Dilute: Transfer the filtrate to a separatory funnel and dilute with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Quench: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and shake. Continue to add the thiosulfate solution until the yellow/orange color of any residual bromine is gone.

  • Wash with Bicarbonate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the succinimide.[6][7]

  • Wash with Brine: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, start with a system like ethyl acetate/hexane.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or the more polar solvent of a pair).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.[15]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Purification Workflow

The following diagram outlines the decision-making process for purifying your product after a benzylic bromination reaction.

Purification_Workflow start Crude Reaction Mixture solvent_check Reaction in Non-Polar Solvent (e.g., CCl₄)? start->solvent_check filter_succ Filter Precipitated Succinimide workup Aqueous Workup: 1. Quench (Na₂S₂O₃) 2. Wash (NaHCO₃) 3. Wash (Brine) filter_succ->workup solvent_check->filter_succ Yes solvent_check->workup No dry_concentrate Dry and Concentrate workup->dry_concentrate purity_check Check Purity (TLC, NMR) dry_concentrate->purity_check pure_product Pure Product purity_check->pure_product Pure recrystallize Recrystallization purity_check->recrystallize Impure chromatography Column Chromatography purity_check->chromatography Still Impure recrystallize->purity_check chromatography->pure_product

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the reactivity and application profile of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (often referred to in industry as Methyl 4-bromomethyl-2-phenylbenzoate ) versus the standard reagent Benzyl Bromide .

Executive Summary

For drug development professionals, the choice between Benzyl Bromide and Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (MBBP) is rarely about simple reactivity; it is a strategic decision between a generic benzyl protection/linker and a specialized biphenyl scaffold essential for "Sartan" class antihypertensives (e.g., Telmisartan, Candesartan).

  • Benzyl Bromide: The "Gold Standard" for simple benzylation. It is a highly reactive, volatile liquid lachrymator used primarily for protective group chemistry or introducing simple phenyl pharmacophores.

  • MBBP (Compound A): A specialized, solid-state alkylating agent. While kinetically similar to benzyl bromide in

    
     reactions, it offers superior handling properties (lower volatility) and introduces the critical biphenyl-2-carboxylate motif. Its reactivity is modulated by the steric twist of the biphenyl core, which influences regioselectivity in N-alkylations.
    
FeatureBenzyl BromideMethyl 4'-(bromomethyl)biphenyl-2-carboxylate (MBBP)
Structure Simple Phenyl ringBiphenyl core with ortho-ester
Physical State Liquid (Volatile, Lachrymator)Solid (Crystalline, Lachrymator but low vapor pressure)
Reactivity (

)
High (Unhindered)High (Remote steric bulk, electronically activated)
Primary Use Protective group, Benzyl linkerScaffold installation (Angiotensin II Antagonists)
Atom Economy High (MW: 171.04)Lower (MW: 305.17)

Structural & Mechanistic Profiling

The "Biphenyl Twist" and Electronic Activation

Unlike benzyl bromide, MBBP possesses a biphenyl core where the two phenyl rings are not coplanar. The ortho-methoxycarbonyl group on the proximal ring forces a dihedral angle of approximately 60–90° relative to the distal ring to minimize steric clash with the ortho-protons.

  • Electronic Effect: The ester group is Electron Withdrawing (EWG). Although the twist reduces resonance transmission between rings, the inductive effect ($ -I $) and residual resonance make the distal ring (containing the $ -CH_2Br $) electron-deficient compared to a simple phenyl ring.

  • Kinetic Consequence: In Benzylic

    
     reactions, electron-withdrawing groups on the ring typically accelerate  the reaction by making the benzylic carbon more electrophilic (lowering the LUMO energy). Therefore, MBBP is often more reactive toward hard nucleophiles than benzyl bromide, despite its larger size.
    
Visualization of Electronic Effects

The following diagram illustrates the structural differences and electronic vectors influencing the reactive center.

G cluster_0 Benzyl Bromide cluster_1 MBBP (Sartan Intermediate) BB Phenyl Ring (Planar, Resonance Stabilized) Br_BB CH2-Br (Standard Electrophile) BB->Br_BB Inductive Effect RingA Ring A: Benzoate (Ortho-Ester EWG) RingB Ring B: Distal Phenyl (Twisted ~60°) RingA->RingB Steric Twist (Reduces Conjugation) Br_MBBP CH2-Br (Activated Electrophile) RingB->Br_MBBP Enhanced Electrophilicity (Due to EWG influence)

Caption: Comparison of electronic activation vectors. The ortho-ester in MBBP increases electrophilicity at the benzylic carbon despite the steric twist.

Experimental Benchmarking: N-Alkylation Performance

A critical application for both reagents is the N-alkylation of heterocycles (e.g., benzimidazoles). Below is a comparison based on the synthesis of Telmisartan-type intermediates.

Reaction Kinetics & Regioselectivity

In the alkylation of 2-propyl-4-methyl-1H-benzimidazole:

  • Benzyl Bromide: Reacts rapidly. Due to the small size of the benzyl group, it can attack both

    
     and 
    
    
    
    positions if the substrate is not perfectly selective, leading to regioisomeric mixtures that require chromatographic separation.
  • MBBP: Reacts with comparable speed but offers higher regioselectivity . The bulk of the biphenyl tail creates steric clash if the nucleophile approaches from a hindered trajectory, often favoring the thermodynamically more stable or sterically accessible isomer (typically

    
     for 4-substituted benzimidazoles).
    
Stability & Handling
  • Hydrolysis: MBBP contains a methyl ester. Under strong basic conditions (e.g.,

    
     at high temp), the ester can hydrolyze to the acid (saponification). Benzyl bromide is immune to this side reaction.
    
  • Storage: Benzyl bromide degrades upon light exposure (turning orange/brown). MBBP is a stable solid, allowing for precise weighing without the need for syringes, reducing exposure to lachrymatory vapors.

Performance Matrix
ParameterBenzyl BromideMBBP
Solvent Compatibility DCM, THF, DMF, AcetoneDMF, DMA, NMP (Solubility limited in Hexane)
Base Requirement

,

,


,

(Avoid strong aq. bases to prevent hydrolysis)
Typical Yield 85-95%90-96% (High purity solid precipitation)
Side Reactions Dimerization (Wurtz-type), Poly-alkylationEster Hydrolysis, Transesterification

Validated Experimental Protocol

Protocol: Regioselective N-Alkylation of a Benzimidazole using MBBP. Context: Synthesis of Telmisartan intermediate.

Reagents & Equipment
  • Substrate: 2-propyl-4-methyl-1H-benzimidazole (1.0 eq)

  • Reagent: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (MBBP) (1.05 eq)

  • Base: Potassium tert-butoxide (

    
    ) (1.1 eq) or 
    
    
    
    (excess)
  • Solvent: Dimethylacetamide (DMA) or DMF (Anhydrous)

Step-by-Step Workflow
  • Dissolution: Charge the benzimidazole substrate into the reactor with DMA (

    
    ). Stir until dissolved.
    
  • Deprotonation: Cool the solution to

    
    . Add 
    
    
    
    portion-wise to control exotherm. Stir for 30 mins to generate the benzimidazolide anion.
    • Note: The solution typically turns dark/opaque indicating anion formation.

  • Alkylation: Add MBBP (solid or solution in DMA) slowly at

    
    .
    
    • Critical Control: Maintain low temperature to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to

    
     and stir for 2–4 hours. Monitor by HPLC/TLC.
    
  • Quench & Isolation:

    • Add water slowly (exothermic).

    • Extract with Toluene or Ethyl Acetate OR (preferred for MBBP products) stir the aqueous mixture to precipitate the product directly.

    • Filter the solid, wash with water/methanol, and dry.

Process Flow Diagram

Protocol Start Start: Benzimidazole Substrate Step1 Dissolve in DMA/DMF Start->Step1 Step2 Cool to 0-5°C Add Base (KOtBu) Step1->Step2 Step3 Add MBBP (Compound A) Slow Addition Step2->Step3 Step4 Warm to RT Stir 2-4 Hours Step3->Step4 Decision Conversion >99%? Step4->Decision Decision->Step4 No (Extend Time) Quench Quench with Water Decision->Quench Yes Isolate Filter Precipitate (Product) Quench->Isolate

Caption: Optimized workflow for N-alkylation using MBBP, prioritizing temperature control for regioselectivity.

References

  • ChemicalBook. (2025). Methyl 2-[4-(bromomethyl)phenyl]benzoate Properties and Synthesis. Retrieved from

  • TCI Chemicals. (2025). Product Specification: Methyl 2-[4-(Bromomethyl)phenyl]benzoate (CAS 114772-38-2).[1][2][3] Retrieved from

  • BenchChem. (2025).[4] Comparative Reactivity of Benzylic Bromides in Nucleophilic Substitution. Retrieved from

  • Google Patents. (2011). EP2305650A1 - Novel process for the preparation of telmisartan. Retrieved from

  • University of Mysore. (2007). Crystal structure and synthesis of Methyl 4-(bromomethyl)benzoate derivatives. Retrieved from

Sources

A Comparative Guide to Confirming the Structure of Methyl 4-bromomethyl-2-phenylbenzoate Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth comparison of the three cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the structural elucidation of adducts formed from Methyl 4-bromomethyl-2-phenylbenzoate. This benzylic bromide is a valuable building block, particularly in the synthesis of pharmaceuticals like Telmisartan, an angiotensin II receptor blocker. Its reactivity lies in the susceptibility of the bromomethyl group to nucleophilic substitution, leading to the formation of various adducts. This guide will use the N-alkylation of a heterocyclic core, a key step in the synthesis of Telmisartan precursors, as a practical example to illustrate the strengths and limitations of each analytical method.

The Challenge: Unambiguous Structure Confirmation

The reaction of this compound with a nucleophile, such as a nitrogen-containing heterocycle, is expected to yield the corresponding substitution product. However, the potential for side reactions, regioisomeric products, or unexpected rearrangements necessitates a robust analytical workflow to definitively confirm the structure of the resulting adduct. Each of the following techniques provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[1][2] It provides information on the chemical environment of individual atoms and their connectivity through chemical bonds.

Causality Behind Experimental Choices in NMR

For a typical adduct of this compound, a suite of NMR experiments is employed to build a complete structural picture. The choice of experiments is driven by the need to answer specific questions about the molecule's constitution:

  • ¹H NMR: This is the initial and often most informative experiment. It reveals the number of different types of protons, their relative numbers (through integration), their electronic environment (through chemical shift), and their proximity to other protons (through spin-spin coupling). The formation of the adduct is readily confirmed by the disappearance of the starting material's bromomethyl singlet and the appearance of a new methylene singlet at a different chemical shift, indicative of the new C-N bond.

  • ¹³C NMR: This experiment provides information about the carbon framework of the molecule. The number of signals indicates the number of unique carbon environments. The chemical shift of the methylene carbon will also change significantly upon substitution of the bromine atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different molecular fragments.[3] For instance, an HMBC correlation between the newly formed methylene protons and the carbons of the heterocyclic ring would provide definitive proof of the N-alkylation.

Experimental Protocol: NMR Analysis of a Telmisartan Precursor

The following protocol outlines the steps for analyzing an adduct formed from this compound and a benzimidazole derivative, a common intermediate in Telmisartan synthesis.[4]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC).

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to identify spin systems.

    • Use the 2D NMR data to assign all ¹H and ¹³C signals and confirm the connectivity, paying close attention to the correlations involving the methylene bridge.

Data Presentation: Expected NMR Data for a Telmisartan Precursor
¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons7.0 - 8.2m11HProtons of the biphenyl and benzimidazole moieties
Methylene Protons~5.7s2HN-CH₂
Methyl Protons~3.5s3HO-CH₃
Alkyl ProtonsVariesVariesVariesProtons of the propyl group on the benzimidazole
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carbonyl Carbon~168C=O
Aromatic Carbons110 - 145Carbons of the biphenyl and benzimidazole moieties
Methylene Carbon~48N-CH₂
Methyl Carbon~52O-CH₃
Alkyl CarbonsVariesCarbons of the propyl group

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[5] It is highly sensitive, requiring only a small amount of sample.

Causality Behind Experimental Choices in MS
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the adducts of this compound. It typically produces the protonated molecular ion [M+H]⁺, which allows for the direct determination of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): This provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the adduct.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable information about the structure of the molecule. For the adduct , a characteristic fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion.

Experimental Protocol: MS Analysis of a Telmisartan Precursor
  • Sample Preparation:

    • Prepare a dilute solution of the adduct (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform an MS/MS experiment on the molecular ion to obtain the fragmentation pattern.

  • Data Analysis:

    • Determine the mass of the molecular ion and compare it to the calculated mass of the expected adduct.

    • Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.

Data Presentation: Predicted MS Fragmentation of a Telmisartan Precursor
Fragment Ion (m/z) Proposed Structure Fragmentation Pathway
[M+H]⁺Protonated adductMolecular ion
[M - OCH₃]⁺Loss of the methoxy group from the esterCleavage of the O-CH₃ bond
[C₁₄H₁₂]⁺Biphenyl-methylene cationCleavage of the N-CH₂ bond
[Heterocycle+H]⁺Protonated heterocyclic coreCleavage of the N-CH₂ bond

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at the atomic level.[7][8] It provides unambiguous information about bond lengths, bond angles, and stereochemistry.

Causality Behind Experimental Choices in X-ray Crystallography

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal of the compound. The choice of crystallization method is critical and often requires screening various solvents and conditions.

  • Solvent Selection: The compound should be moderately soluble in the chosen solvent or solvent system.

  • Crystallization Technique: Common techniques include slow evaporation, vapor diffusion, and liquid-liquid diffusion.[9] The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Prepare a saturated or near-saturated solution of the purified adduct in a suitable solvent.

    • Employ a crystallization technique such as slow evaporation of the solvent or vapor diffusion of a non-solvent into the solution.[9]

    • Allow the crystals to grow undisturbed over several days to weeks.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect the X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Information Obtained from X-ray Crystallography

A successful X-ray crystal structure analysis provides a definitive 3D model of the molecule, confirming the connectivity and stereochemistry. For the Telmisartan precursor, it would show the precise arrangement of the biphenyl and benzimidazole moieties and their connection through the methylene bridge.

Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Detailed connectivity, chemical environment of atoms, stereochemistry in solutionMolecular weight, elemental composition (HRMS), fragmentation patterns for substructural informationPrecise 3D atomic coordinates, bond lengths, bond angles, stereochemistry in the solid state
Sample Requirements 5-10 mg of purified sampleMicrogram to nanogram quantities of purified sampleHigh-purity single crystals of sufficient size and quality
Strengths Provides a comprehensive picture of the chemical structure in solution; non-destructiveHigh sensitivity; can be coupled with chromatography for mixture analysisProvides unambiguous, definitive structural information
Limitations Lower sensitivity compared to MS; complex spectra can be difficult to interpretProvides limited information on connectivity and stereochemistryCrystal growth can be a significant bottleneck; structure is in the solid state, which may differ from the solution conformation

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the structural confirmation of a this compound adduct.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_conclusion Conclusion start This compound + Nucleophile reaction Adduct Formation start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Confirmation ms Mass Spectrometry (ESI-MS, HRMS, MS/MS) purification->ms Molecular Weight Confirmation xray X-ray Crystallography purification->xray Definitive 3D Structure (if crystals are obtained) structure_confirmed Structure Confirmed nmr->structure_confirmed ms->structure_confirmed xray->structure_confirmed

Caption: Workflow for the synthesis and structural confirmation of adducts.

Conclusion

The structural confirmation of adducts derived from this compound requires a multi-faceted analytical approach. NMR spectroscopy provides the foundational understanding of the molecular structure in solution, detailing the connectivity of atoms. Mass spectrometry complements this by confirming the molecular weight and offering insights into the molecule's stability and fragmentation. For an unequivocal determination of the three-dimensional structure, X-ray crystallography stands as the definitive technique, provided that suitable single crystals can be obtained. By integrating the data from these powerful analytical tools, researchers can confidently elucidate the structures of novel compounds, a critical step in advancing drug discovery and development.

References

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Ziebart, C., et al. (2016). Synthesis and Characterization of Telmisartan-Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia. ChemMedChem, 11(15), 1637-1651.
  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Structure Elucidation. Retrieved from [Link]

  • University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA Adductomics. Chemical research in toxicology, 27(3), 356–366.
  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Wikipedia. (2026, February 11). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Frontiers in Chemistry. (2019, November 21). Editorial: Mass Spectrometry for Adductomic Analysis. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Grow X-Ray Quality Crystals. Retrieved from [Link]

  • The Analytical Scientist. (2025, September 4). Why Adduct Choice Matters in Tandem Mass Spectrometry. Retrieved from [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15049-15061.
  • Griffin, J. H., & Duax, W. L. (Eds.). (1982). Molecular structure and biological activity. Elsevier.
  • Boyle, P. D. (2024). How to grow crystals for X-ray crystallography.
  • Antunes, M. V., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 79.
  • Willems, L. I., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 24(7), 6750.
  • D'Souza, A. D., & Bel-Aube, K. (2013). NMR Characterization of RNA Small Molecule Interactions. Methods in enzymology, 530, 269–299.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • University of Oxford, Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Peltonen, K., & Vähäkangas, K. (2010). Analytical methods in DNA and protein adduct analysis.
  • Yathirajan, H. S., et al. (2007). Methyl 4-(bromomethyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1334-o1335.
  • Nolis, P., & Parella, T. (2023). Advances in NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 49, pp. 1-42). Royal Society of Chemistry.
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  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Chen, H. J. C., et al. (2019). Methods and Challenges for Computational Data Analysis for DNA Adductomics. Chemical research in toxicology, 32(10), 1957–1967.
  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Retrieved from [Link]

  • Powers, R. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in molecular biology (Clifton, N.J.), 2037, 265–311.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19595328, Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate. Retrieved from [Link]

  • Lee, J., et al. (2016). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS chemical biology, 11(11), 3110–3118.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11012181, Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. Retrieved from [Link]

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biological activity of compounds derived from Methyl 4-bromomethyl-2-phenylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The Methyl 4-bromomethyl-2-phenylbenzoate scaffold (also known as Methyl 4'-(bromomethyl)biphenyl-2-carboxylate) represents a critical junction in medicinal chemistry, serving as the specific precursor for Carboxylate-containing Angiotensin II Receptor Blockers (ARBs) , most notably Telmisartan .[1]

Unlike its structural cousin 4'-(bromomethyl)-2-cyanobiphenyl (used for tetrazole-sartans like Losartan), this ester-functionalized scaffold imparts unique lipophilic and pharmacokinetic properties to its derivatives.[1] This guide objectively analyzes the biological activity of compounds derived from this scaffold, contrasting them with industry standards.

Executive Summary: The Scaffold's Strategic Role

FeatureThis compound (Ester Scaffold)4'-(bromomethyl)-2-cyanobiphenyl (Cyano Scaffold)
Primary Derivative Telmisartan (Micardis)Losartan , Valsartan , Irbesartan
Key Functional Group Methyl Ester (Hydrolyzes to Carboxylic Acid)Nitrile (Converts to Tetrazole)
Lipophilicity High (leads to high tissue penetration)Moderate
Receptor Binding Delta-lock (Strong, Insurmountable)Competitive / Surmountable

Core Insight: The biological value of this scaffold lies in its ability to generate non-tetrazole ARBs .[1] Derivatives like Telmisartan exhibit a "delta-lock" binding mechanism and unique PPAR-


 partial agonism, attributes directly influenced by the biphenyl-carboxylate structure derived from this intermediate.[1]

Comparative Biological Activity of Derivatives

The primary bioactive compound derived from this scaffold is Telmisartan .[1][2] Below is a comparative analysis of its performance against standard tetrazole-based ARBs.

A. Receptor Binding Affinity & Kinetics

The ester scaffold allows for the synthesis of ARBs with a carboxylic acid moiety (after hydrolysis). This structural difference results in superior binding kinetics compared to tetrazole derivatives.[1]

CompoundDissociation Constant (

nM)
Dissociation Half-life (

)
Binding Type
Telmisartan (Derived from Topic)3.7 75 min (Slow dissociation)Insurmountable
Candesartan 0.7152 minInsurmountable
Losartan (Standard)15-20< 5 min (Fast dissociation)Surmountable
Valsartan 2.417 minSurmountable
  • Mechanism: The biphenyl-carboxylate motif derived from the scaffold interacts with the AT1 receptor's hydrophobic pocket more effectively than the tetrazole ring, leading to "insurmountable antagonism"—meaning high concentrations of Angiotensin II cannot displace the drug.[1]

B. PPAR- Partial Agonism (Metabolic Effect)

A unique biological activity of the Telmisartan derivative—not found in other Sartans—is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-


).[1]
  • Activity: Telmisartan activates PPAR-

    
     at therapeutic concentrations (10-20% of full agonist activity).[1]
    
  • Clinical Outcome: Improved insulin sensitivity and lipid profiles, making this scaffold's derivative superior for hypertensive diabetic patients.

  • Structural Basis: The central benzimidazole core (alkylated using the bromomethyl group) combined with the carboxylate tail creates a structure capable of docking into the PPAR-

    
     ligand-binding domain.[1]
    

Experimental Protocols

Protocol A: Synthesis of Telmisartan Analogues (Alkylation Step)

Objective: To couple the benzimidazole pharmacophore with the biphenyl scaffold.[1][3]

  • Reagents:

    • Substrate: 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole (Benzimidazole core).[1][4]

    • Electrophile: This compound (1.1 equivalents).[1]

    • Base: Potassium tert-butoxide (

      
      -BuOK) or KOH.[1]
      
    • Solvent: DMF or DMSO.[1]

  • Procedure:

    • Dissolve the benzimidazole core in DMF under

      
       atmosphere.
      
    • Add Base at 0°C and stir for 30 mins to generate the anion.

    • Add the Bromomethyl scaffold dropwise (maintaining < 5°C to prevent dimerization).

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Quench: Pour into ice-water; filter the precipitate.[1]

  • Critical Control Point: Regioselectivity is key. The N-alkylation must occur at the specific nitrogen to ensure biological activity.[1] The bulky "phenylbenzoate" group directs steric placement.[1]

Protocol B: AT1 Receptor Binding Assay

Objective: Validate the biological activity of the synthesized derivative.[1]

  • Membrane Preparation: Use rat liver membranes or HEK293 cells overexpressing human AT1 receptors.[1]

  • Radioligand:

    
    I-Sar
    
    
    
    ,Ile
    
    
    -Angiotensin II.
  • Incubation:

    • Incubate membranes with 0.05 nM radioligand and varying concentrations (

      
       to 
      
      
      
      M) of the test compound (Telmisartan derivative).[1]
    • Buffer: 50 mM Tris-HCl, 5 mM

      
      , 0.2% BSA, pH 7.4.[1]
      
    • Time: 90 min at 25°C.

  • Analysis:

    • Terminate by rapid filtration (GF/B filters).

    • Measure radioactivity.[1]

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]

Visualization of Pathways

Figure 1: Synthetic Pathway (Scaffold to Drug)

This diagram illustrates how the scaffold is converted into the active pharmaceutical ingredient.[4][5][6]

SynthesisPath Scaffold Methyl 4-bromomethyl- 2-phenylbenzoate (The Scaffold) Intermediate Telmisartan Methyl Ester Scaffold->Intermediate + Electrophile Core Benzimidazole Core Core->Intermediate Alkylation (DMF/Base) Hydrolysis Hydrolysis (NaOH/TFA) Intermediate->Hydrolysis FinalDrug Telmisartan (Active ARB) Hydrolysis->FinalDrug Deprotection

Caption: Conversion of the bromomethyl ester scaffold into Telmisartan via N-alkylation and ester hydrolysis.

Figure 2: Mechanism of Action (RAS Blockade)

How the derivative exerts its biological effect.

MOA AngII Angiotensin II AT1 AT1 Receptor (G-Protein Coupled) AngII->AT1 Activates Effect Vasoconstriction Aldosterone Secretion AT1->Effect Signaling Cascade Drug Scaffold Derivative (Telmisartan) Drug->AT1 High Affinity Binding (Delta Lock) Block Insurmountable Blockade Drug->Block Result Block->Effect Inhibits

Caption: The derivative binds to the AT1 receptor, preventing Angiotensin II binding and downstream hypertensive effects.[1]

References

  • Synthesis of Telmisartan: Process for preparing telmisartan.[1][3][5][7][8] US Patent Application 20060094883.[1] Link

  • Comparative Pharmacology: Maillard, M. P., et al.[1] "In vitro and in vivo characterization of the activity of telmisartan, an insurmountable angiotensin II antagonist."[1] Journal of Pharmacology and Experimental Therapeutics 302.3 (2002): 1089-1095.[1]

  • PPAR-gamma Activity: Benson, S. C., et al. "Identification of telmisartan as a unique angiotensin II receptor antagonist with selective PPARgamma-modulating activity."[1] Hypertension 43.5 (2004): 993-1002.[1]

  • Scaffold Characterization: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate - PubChem Compound Summary.[1] National Center for Biotechnology Information.[1] Link

  • Alternative Synthesis: Venugopal, N., et al. "New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug."[1] Asian Journal of Chemistry 25.5 (2013): 2767. Link

Sources

assessing the purity of synthesized Methyl 4-bromomethyl-2-phenylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Purity Assessment Protocols for Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and QA/QC Professionals in Pharmaceutical Development.

Introduction: The Criticality of CAS 114772-38-2

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS 114772-38-2) is the pivotal "benzylic bromide" intermediate used in the synthesis of Telmisartan , a widely prescribed Angiotensin II Receptor Blocker (ARB).

In the industrial synthesis of Telmisartan, this intermediate is typically generated via the Wohl-Ziegler radical bromination of the corresponding methyl precursor. This reaction is notoriously difficult to control, leading to a specific profile of impurities that defines the quality of the final drug substance.

The Challenge: Standard "area %" purity from a generic HPLC run is often insufficient for this compound due to the similar response factors and retention times of its analogs. A robust assessment strategy must distinguish between:

  • The Target: Mono-bromomethyl derivative (Desired).

  • Under-brominated: Unreacted methyl precursor (Starting Material).

  • Over-brominated: Dibromomethyl impurity (highly reactive, difficult to remove).

  • Hydrolyzed: Hydroxymethyl derivative (degrades during storage).

Comparative Analysis of Assessment Methods

The following table contrasts the three primary methodologies for assessing the purity of this intermediate.

FeatureMethod A: HPLC-UV (The Gold Standard)Method B: qNMR (The Orthogonal Validator)Method C: Rapid Screening (TLC / Melting Point)
Primary Utility Final QC release; Impurity profiling.Process optimization; Mass balance assay.In-process check (IPC); Quick pass/fail.
Precision High (< 0.5% RSD).[1]Moderate (< 1.0% RSD).Low (Qualitative).
Specificity Excellent (Separates all analogs).Excellent (Structural resolution).Moderate (Co-elution risks).
Reference Std Required for all impurities.Not Required (Internal Std only).Not strictly required.
Key Limitation Requires calibration curves; longer run times.Lower sensitivity for trace impurities (<0.1%).Subjective; cannot quantify dibromo impurity accurately.

Detailed Experimental Protocols

Method A: HPLC-UV Protocol (Reverse Phase)

Rationale: Reverse phase chromatography separates the species based on hydrophobicity. The order of elution is typically: Hydrolyzed Alcohol < Methyl Precursor < Target Bromide < Dibromo Impurity.

Instrument: HPLC system with UV-Vis or PDA detector (e.g., Agilent 1200/1260).

  • Column: Inertsil ODS-3 C18, 250 x 4.6 mm, 5 µm (or equivalent L1 column).

  • Mobile Phase:

    • Solvent A: Water containing 0.1% Phosphoric Acid + 0.1% Triethylamine (pH adjusted to ~3.0).

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

    • Mode: Isocratic (e.g., 60:40 ACN:Buffer) or Gradient (50% B to 90% B over 20 mins).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 226 nm (biphenyl absorption maximum).

  • Temperature: 35°C.

  • Injection Volume: 10 µL.

System Suitability Criteria:

  • Resolution (Rs): > 1.5 between the Methyl precursor and the Target Bromide.

  • Tailing Factor: < 1.5 for the main peak.

Procedure:

  • Dissolve 25 mg of sample in 50 mL of Mobile Phase B (ACN).

  • Inject standard solution of known purity.[2]

  • Inject sample solution.

  • Calculate purity using external standard method (preferred) or area normalization (if response factors are established).

Method B: Quantitative 1H-NMR (qNMR) Protocol

Rationale: qNMR provides an absolute purity value without requiring a reference standard of the analyte. It relies on the integration ratio between the analyte's distinct protons and a certified Internal Standard (IS).

Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (high purity trace-certifiable).

  • Relaxation Delay (D1): ≥ 30 seconds (critical for quantitative integration).

Key Chemical Shifts (δ) to Monitor (in CDCl₃):

  • ~2.4 ppm (Singlet): Methyl group of unreacted starting material (Ar-CH ₃).

  • ~3.7 ppm (Singlet): Methyl ester group (COO-CH ₃) – Use for normalization if IS is not used, but less specific.

  • ~4.5 ppm (Singlet): Target Bromomethyl protons (Ar-CH ₂-Br).

  • ~6.6 ppm (Singlet): Dibromomethyl impurity protons (Ar-CH Br₂).

Calculation:



  • 
    : Integral value.[1]
    
  • 
    : Number of protons (2 for target CH2, 1 for dibromo CH).
    
  • 
    : Molecular Weight.[3][4]
    
  • 
    : Weight added to the tube.
    
  • 
    : Purity of the Internal Standard.
    
Method C: Rapid Screening (Melting Point & TLC)

Rationale: Benzylic bromides are thermally unstable. A depressed melting point is a strong indicator of hydrolysis or remaining solvent.

  • Melting Point:

    • Target Range: 52 – 57 °C .

    • Note: A range below 50°C indicates significant impurities (often the "oily" methyl precursor).

  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane : Ethyl Acetate (90 : 10).

    • Visualization: UV light (254 nm).

    • Rf Values: Methyl Precursor > Target Bromide > Hydrolyzed Alcohol.

Decision Workflow: Assessing Purity in Synthesis

The following diagram illustrates the logical flow for assessing the product at different stages of development.

PurityAssessment Start Crude Synthesis Product VisualCheck Visual & MP Check (Target: White Solid, 52-57°C) Start->VisualCheck FailVisual Reprocess / Recrystallize VisualCheck->FailVisual Yellow oil / MP < 50°C qNMR qNMR Analysis (Quantify Methyl/Dibromo Ratio) VisualCheck->qNMR White solid / MP OK FailVisual->VisualCheck Decision Is Dibromo < 0.5%? qNMR->Decision Decision->FailVisual No (Over-brominated) HPLC HPLC-UV (QC Method) (Final Purity & Trace Impurities) Decision->HPLC Yes HPLC->FailVisual Purity < 98% Release Release for Telmisartan Synthesis HPLC->Release Purity > 98%

Figure 1: Decision tree for the purity assessment of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

References

  • TCI Chemicals. Product Specification: Methyl 2-[4-(Bromomethyl)phenyl]benzoate (CAS 114772-38-2).[4][5] Retrieved from .

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Retrieved from .

  • Reddy, K. S., et al. (2007). Process for the preparation of Telmisartan. U.S. Patent Application Publication US2006/0276525 A1. Retrieved from .

  • Sigma-Aldrich. Methyl 4'-bromomethyl-biphenyl-2-carboxylate Product Information. Retrieved from .

  • ChemicalBook. Methyl 2-[4-(bromomethyl)phenyl]benzoate Properties and Spectra. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.